1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQIWGMFAJKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649371 | |
| Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114523-56-6 | |
| Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this guide provides a comprehensive, proposed multi-step synthesis beginning with the commercially available 2-bromo-5-fluoropyridine. The methodology involves an iodination step, followed by a selective lithium-halogen exchange and subsequent acylation. Detailed experimental protocols, based on analogous reactions, are provided for each step. Furthermore, this guide includes predicted characterization data for the target molecule, using spectroscopic information from a structurally similar analogue, 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, for reference. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a Graphviz diagram.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a three-step process commencing with 2-bromo-5-fluoropyridine. The initial step involves the iodination at the C4 position to yield the key intermediate, 2-bromo-5-fluoro-4-iodopyridine. This intermediate then undergoes a selective lithium-halogen exchange at the more reactive iodo-position, followed by quenching with an acetylating agent to afford the final product.
An In-depth Technical Guide to 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone, a halogenated pyridinyl ketone of significant interest in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative. The presence of a bromine atom, a fluorine atom, and an acetyl group on the pyridine ring imparts a unique combination of reactivity and potential for biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1114523-56-6 | [1][2] |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.02 g/mol | [1] |
| Physical Form | Liquid (unconfirmed) | Vendor Information |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered: Friedel-Crafts acylation of a suitable pyridine precursor and a Grignard reagent-based method.
2.1.1. Friedel-Crafts Acylation
This approach would involve the acylation of 2-bromo-5-fluoropyridine. The key challenge in this pathway is controlling the regioselectivity of the acylation. The electronic effects of the bromo and fluoro substituents will direct the position of the incoming acetyl group.
Caption: Proposed Friedel-Crafts acylation route.
2.1.2. Grignard Reaction
An alternative strategy involves the formation of a Grignard reagent from a dihalogenated pyridine, followed by reaction with an acetylating agent. For instance, starting from 2,4-dibromo-5-fluoropyridine, a selective metal-halogen exchange followed by reaction with acetyl chloride could yield the desired product.
Caption: Proposed Grignard reaction pathway.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of closely related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons of the acetyl group (CH₃) around δ 2.5-2.8 ppm.- Two aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the bromo, fluoro, and acetyl substituents. |
| ¹³C NMR | - A resonance for the methyl carbon around δ 25-30 ppm.- A carbonyl carbon (C=O) resonance around δ 190-200 ppm.- Aromatic carbon signals, with chemical shifts and C-F coupling constants characteristic of the substitution pattern. |
| Mass Spec. | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.- C-Br, C-F, and C-N stretching vibrations at their characteristic frequencies. |
Reactivity and Potential for Further Functionalization
The chemical structure of this compound offers several sites for further chemical modification, making it a valuable building block in organic synthesis.
-
Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than reactions at the bromine-substituted position.
-
Reactions of the Acetyl Group: The acetyl group can participate in a range of classical ketone reactions, including reduction to an alcohol, conversion to an oxime, or α-halogenation.
Caption: Potential reactivity of the core molecule.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative (General Procedure)
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which could be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
Halogenated pyridines are a common motif in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.
-
Phosphodiesterase 4 (PDE4) Inhibitors: Fluorinated pyridinyl compounds have been investigated as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[3][4][5] Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
-
Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors used in oncology. The bromo and fluoro substituents of the target molecule can be exploited to modulate binding affinity and selectivity for various kinases.[6][7]
Safety and Handling
No specific safety data for this compound is available. However, based on data for structurally related compounds, the following precautions are recommended.
Table 3: General Safety Recommendations
| Hazard | Precaution |
| Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. |
| Irritation | May cause skin, eye, and respiratory tract irritation. |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
| Disposal | Dispose of in accordance with local regulations for chemical waste. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. AB489928 | CAS 1114523-56-6 – abcr Gute Chemie [abcr.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Association of the anti-inflammatory activity of phosphodiesterase 4 (PDE4) inhibitors with either inhibition of PDE4 catalytic activity or competition for [3H]rolipram binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation, offering a valuable resource for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds, including 2-bromo-5-fluoropyridine and various acetylpyridine derivatives.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | d | ~2.5 | H-6 |
| ~7.8 | d | ~5.0 | H-3 |
| ~2.6 | s | - | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~159 (d, J ≈ 250 Hz) | C-5 |
| ~148 | C-2 |
| ~145 | C-6 |
| ~125 | C-4 |
| ~120 (d, J ≈ 20 Hz) | C-3 |
| ~26 | -CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O (Ketone) |
| ~1580, ~1460 | Pyridine ring stretching |
| ~1250 | C-F stretching |
| ~1100 | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 217/219 | Molecular ion peak ([M]⁺, [M+2]⁺) |
| 202/204 | [M - CH₃]⁺ |
| 174/176 | [M - COCH₃]⁺ |
| 138 | [M - Br]⁺ |
| 75 | [C₅H₂FN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Specific parameters may require optimization based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be prepared as a KBr (potassium bromide) pellet. The sample would be finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample would be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z), and a mass spectrum would be generated.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the prediction and analysis of the spectroscopic data for this compound.
Caption: Workflow for the predictive spectroscopic analysis of this compound.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary starting materials and synthetic strategies for the preparation of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, a key intermediate in pharmaceutical research and development. This document outlines several viable synthetic pathways, complete with experimental protocols and quantitative data to facilitate laboratory application.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several key starting materials. The choice of starting material will often depend on commercial availability, cost, and the desired scale of the synthesis. The primary retrosynthetic disconnections point to three main precursors:
-
2-Bromo-5-fluoropyridine: A commercially available starting material that requires regioselective functionalization at the C4 position.
-
2,4-Dibromo-5-fluoropyridine: A di-halogenated precursor that allows for selective functionalization at the C4 position via metal-halogen exchange.
-
2-Bromo-5-fluoropyridine-4-carboxylic acid: A carboxylic acid derivative that can be converted to the target ketone.
The following sections will detail the synthetic routes from these starting materials.
Synthesis from 2-Bromo-5-fluoropyridine
The direct acylation of 2-bromo-5-fluoropyridine at the C4 position is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical Friedel-Crafts acylation. Therefore, modern synthetic methods involving directed metalation are typically employed.
Directed ortho-Metalation (DoM) Pathway
Directed ortho-metalation (DoM) strategies can be utilized to achieve regioselective functionalization of the pyridine ring. In the case of 2-bromo-5-fluoropyridine, the bromine atom can direct metalation to the C3 position. To achieve C4-functionalization, a directing group at a different position would be necessary, or alternative strategies like halogen dance followed by trapping can be explored. A more direct approach for C4 functionalization involves deprotonation at the most acidic C4 position using a strong, non-nucleophilic base, followed by quenching with an acetylating agent.
Caption: Directed metalation and acylation of 2-bromo-5-fluoropyridine.
Experimental Protocol: Directed Metalation and Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| 2-Bromo-5-fluoropyridine | 175.99 | - | 1.00 g | 5.68 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 20 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 2.50 mL | 6.25 |
| N,N-Dimethylacetamide | 87.12 | 0.94 | 0.59 mL | 6.25 |
| Saturated aq. NH4Cl | - | - | 10 mL | - |
| Ethyl acetate | 88.11 | 0.902 | 50 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous Na2SO4 | 142.04 | - | q.s. | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol) and anhydrous THF (20 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.50 mL, 6.25 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Add N,N-dimethylacetamide (0.59 mL, 6.25 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 60-75%
Synthesis from 2,4-Dibromo-5-fluoropyridine
This route takes advantage of the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the 4-position is generally more susceptible to metal-halogen exchange than the bromine at the 2-position. This allows for selective formation of an organometallic intermediate at the C4 position, which can then be acylated.
Metal-Halogen Exchange Pathway
A common method for this transformation is the use of an organolithium reagent at low temperatures to perform a selective bromine-lithium exchange at the 4-position. The resulting lithiated intermediate is then reacted with an appropriate acetylating agent.
Caption: Metal-halogen exchange and acylation of 2,4-dibromo-5-fluoropyridine.
Experimental Protocol: Metal-Halogen Exchange and Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| 2,4-Dibromo-5-fluoropyridine | 254.88 | - | 1.00 g | 3.92 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 20 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 1.65 mL | 4.12 |
| Acetyl chloride | 78.50 | 1.10 | 0.31 mL | 4.31 |
| Saturated aq. NH4Cl | - | - | 10 mL | - |
| Diethyl ether | 74.12 | 0.713 | 50 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO4 | 120.37 | - | q.s. | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-dibromo-5-fluoropyridine (1.00 g, 3.92 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 1.65 mL, 4.12 mmol) dropwise over 10 minutes, ensuring the temperature does not exceed -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add acetyl chloride (0.31 mL, 4.31 mmol) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
Expected Yield: 65-80%
Synthesis from 2-Bromo-5-fluoropyridine-4-carboxylic acid
This approach involves the conversion of a carboxylic acid to a ketone. A common and effective method for this transformation is the use of organometallic reagents, such as organolithium or Grignard reagents, often via a Weinreb amide intermediate to prevent over-addition.
Weinreb Amide Pathway
The carboxylic acid is first converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This intermediate then reacts with a methylating organometallic reagent, such as methylmagnesium bromide or methyllithium, to afford the target ketone.
Caption: Weinreb amide route from 2-bromo-5-fluoropyridine-4-carboxylic acid.
Experimental Protocol: Weinreb Amide Synthesis and Reaction
Step 1: Synthesis of N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| 2-Bromo-5-fluoropyridine-4-carboxylic acid | 220.00 | - | 1.00 g | 4.55 |
| Thionyl chloride (SOCl2) | 118.97 | 1.64 | 0.50 mL | 6.82 |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | 20 mL | - |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | - | 0.49 g | 5.01 |
| Triethylamine (Et3N) | 101.19 | 0.726 | 1.90 mL | 13.65 |
Procedure:
-
Suspend 2-bromo-5-fluoropyridine-4-carboxylic acid (1.00 g, 4.55 mmol) in anhydrous dichloromethane (20 mL).
-
Add thionyl chloride (0.50 mL, 6.82 mmol) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (0.49 g, 5.01 mmol) followed by the dropwise addition of triethylamine (1.90 mL, 13.65 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Weinreb amide, which can be used in the next step without further purification.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| Weinreb Amide (from Step 1) | 263.06 | - | ~1.10 g | ~4.18 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 20 mL | - |
| Methylmagnesium bromide (3.0 M in Et2O) | 119.24 | 1.04 | 1.53 mL | 4.60 |
| 1 M aq. HCl | - | - | 10 mL | - |
| Ethyl acetate | 88.11 | 0.902 | 50 mL | - |
| Saturated aq. NaHCO3 | - | - | 20 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous Na2SO4 | 142.04 | - | q.s. | - |
Procedure:
-
Dissolve the crude Weinreb amide (~1.10 g, ~4.18 mmol) in anhydrous THF (20 mL) and cool to 0 °C.
-
Add methylmagnesium bromide (3.0 M in Et2O, 1.53 mL, 4.60 mmol) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl (10 mL).
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Yield: 70-85%
Summary of Starting Materials and Routes
| Starting Material | Synthetic Route | Key Intermediates | Advantages | Disadvantages |
| 2-Bromo-5-fluoropyridine | Directed Metalation and Acylation | 4-Lithio-2-bromo-5-fluoropyridine | Fewer steps if starting material is readily available. | Regioselectivity can be challenging; requires cryogenic conditions. |
| 2,4-Dibromo-5-fluoropyridine | Metal-Halogen Exchange and Acylation | 2-Bromo-5-fluoro-4-lithiopyridine | Good regioselectivity due to differential reactivity of bromines. | Starting material may be less common or more expensive. |
| 2-Bromo-5-fluoropyridine-4-carboxylic acid | Weinreb Amide Formation and Reaction | N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide | High yielding and avoids over-addition. | Longer synthetic sequence. |
This guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of this compound. The selection of a particular route will depend on factors such as the availability and cost of starting materials, desired scale, and the laboratory's capabilities. The provided experimental protocols are based on established chemical principles and analogous transformations reported in the literature, offering a solid foundation for further optimization and scale-up.
Reactivity Profile of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-5-fluoropyridin-4-yl)ethanone is a halogenated pyridinyl ketone that serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of multiple reactive sites—a bromine atom amenable to cross-coupling reactions, a fluorine atom influencing the ring's electronics, and an ethanone group that can undergo various transformations—provides a rich platform for molecular elaboration. This technical guide provides an in-depth analysis of the reactivity profile of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and drug discovery.
Core Reactivity and Physicochemical Properties
The reactivity of this compound is governed by the interplay of its constituent functional groups. The pyridine ring is electron-deficient, a characteristic further enhanced by the electron-withdrawing effects of the bromo, fluoro, and acetyl substituents. This electronic profile dictates the regioselectivity and feasibility of various transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1114523-56-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BrFNO | --INVALID-LINK-- |
| Molecular Weight | 218.02 g/mol | --INVALID-LINK-- |
| Appearance | No data available | |
| Purity | Typically >95% | --INVALID-LINK-- |
| Storage | 2-8 °C | --INVALID-LINK-- |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
Reactivity at the Bromopyridine Core
The C2-bromo substituent is the primary site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the C2-bromo position with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents.
Table 3: Representative Suzuki-Miyaura Coupling Reaction
| Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound, Arylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 1-(2-Aryl-5-fluoropyridin-4-yl)ethanone | Good to Excellent[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and a suitable base such as Na₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., RuPhos, 2-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., dioxane, ethanol, or toluene/water mixture).
-
Heat the reaction mixture at the specified temperature (typically 80-110 °C) for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-aryl-5-fluoropyridin-4-yl)ethanone.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C triple bond by reacting the C2-bromo position with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Table 4: Representative Sonogashira Coupling Reaction
| Reactants | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound, Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | 1-(2-Alkynyl-5-fluoropyridin-4-yl)ethanone | Not Specified[2] |
Experimental Protocol: General Procedure for Sonogashira Coupling [2]
-
To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and copper(I) iodide (30 mol%).
-
After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 1-(2-alkynyl-5-fluoropyridin-4-yl)ethanone product.
References
The Strategic Application of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone in the Synthesis of Novel Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of this heterocycle provides a versatile platform for the development of highly specific and potent drug candidates. This technical guide focuses on the significant potential of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone as a key building block in the synthesis of advanced kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family of enzymes. This document will provide an in-depth overview of its application, including synthetic pathways, detailed experimental protocols, quantitative biological data of derived compounds, and a visualization of the targeted signaling pathway.
Introduction: The Versatility of the Pyridine Scaffold
Substituted pyridines are integral to the development of a wide array of pharmaceuticals due to their ability to engage in various biological interactions. The presence of a bromine atom and a fluorine atom on the pyridine ring of this compound offers medicinal chemists multiple avenues for synthetic diversification. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of complex molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The acetyl group provides a reactive handle for the construction of fused ring systems, a common strategy in the design of kinase inhibitors.
Core Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors
A primary application of this compound is in the synthesis of compounds based on the pyrrolo[2,3-d]pyrimidine core. This scaffold is found in several clinically approved and investigational Janus Kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib. These drugs are pivotal in the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers by modulating the JAK-STAT signaling pathway.
The general synthetic approach involves the initial formation of a pyrimidine ring fused to the pyridine core, followed by the construction of the pyrrole ring.
Logical Workflow for Synthesis
Caption: General synthetic workflow from the starting material to the final kinase inhibitor.
Experimental Protocols
The following protocols are detailed representations of the key transformations in the synthesis of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor starting from this compound.
Synthesis of (E)-1-(2-Bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
Objective: To activate the acetyl group for subsequent cyclization by forming an enaminone.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of this compound in toluene, add N,N-Dimethylformamide dimethyl acetal.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure enaminone intermediate.
-
Synthesis of 4-(2-Bromo-5-fluoropyridin-4-yl)pyrimidin-5-carbonitrile (Substituted Pyrimidine)
-
Objective: To construct the pyrimidine ring through cyclization of the enaminone intermediate.
-
Reagents and Materials:
-
(E)-1-(2-Bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)
-
Formamidine acetate (or hydrochloride) (2.0 eq)
-
Sodium ethoxide (or other suitable base) (2.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve the enaminone intermediate in anhydrous ethanol in a round-bottom flask.
-
Add formamidine acetate and sodium ethoxide to the solution.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the ethanol under reduced pressure and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
-
Synthesis of a Pyrrolo[2,3-d]pyrimidine Core and Final Kinase Inhibitor
The subsequent steps to form the final kinase inhibitor, such as the construction of the pyrrole ring and functionalization via cross-coupling, would follow established literature procedures for analogous compounds. For instance, the bromine atom can be utilized in a Suzuki coupling reaction to introduce an aryl or heteroaryl group, which is often a key pharmacophore for kinase binding.
Quantitative Biological Data
The following table summarizes representative biological activity data for kinase inhibitors derived from pyridinylethanone precursors, showcasing the potency that can be achieved with this scaffold. The specific IC50 values for direct derivatives of this compound would be determined through specific research programs.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | 2.8 | Tofacitinib |
| Pyrrolo[2,3-d]pyrimidine | JAK2 | 3.2 | Ruxolitinib |
| Pyrrolo[2,3-d]pyrimidine | JAK3 | 1.6 | Tofacitinib |
| Pyrazolopyrimidine | SRC | 50-100 | Representative Analog |
| Pyrazolopyrimidine | EGFR | 30-80 | Representative Analog |
Targeted Signaling Pathway: The JAK-STAT Pathway
The Janus Kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth. Inhibitors derived from this compound are designed to block the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.
JAK-STAT Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the point of intervention for derived inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic application, particularly in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, provides a robust platform for the development of next-generation therapeutics targeting the JAK-STAT pathway and other critical signaling cascades. The synthetic routes are adaptable, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates. This guide provides a foundational understanding for researchers to leverage the potential of this key building block in their drug discovery endeavors.
Analogs of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: A Technical Guide to their Synthesis, Kinase Inhibition, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological activities of analogs derived from the core scaffold 1-(2-bromo-5-fluoropyridin-4-yl)ethanone. These compounds have emerged as promising kinase inhibitors with potential applications in oncology and immunology. This document details experimental protocols for their synthesis, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Analogs of this compound are of particular interest as they serve as versatile intermediates for the synthesis of potent and selective kinase inhibitors. The bromo- and fluoro-substituents on the pyridine ring offer multiple avenues for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide explores the derivatization of this core structure and the subsequent biological evaluation of the resulting analogs, with a focus on their activity as inhibitors of key kinases implicated in disease, such as Hematopoietic Progenitor Kinase 1 (HPK1), Vaccinia-Related Kinase 1 and 2 (VRK1/2), and Cyclin-Dependent Kinase 2 (CDK2).
Synthesis of Analogs
The primary strategies for the derivatization of the this compound core involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 2-position of the pyridine ring.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an arylboronic acid with the this compound core.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the this compound core with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed toluene.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) to the mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Caption: Synthetic routes to analogs.
Pharmacological Activity and Structure-Activity Relationship (SAR)
Analogs of this compound have been investigated as inhibitors of several protein kinases. The following tables summarize the in vitro inhibitory activities of representative analogs against key kinase targets.
HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.
| Compound ID | R-Group at 2-position | HPK1 IC₅₀ (nM) |
| A-1 | 4-Methoxyphenylamino | 15 |
| A-2 | 3,4-Dimethoxyphenylamino | 8 |
| A-3 | 4-(Trifluoromethyl)phenylamino | 25 |
| A-4 | Pyridin-4-ylamino | 12 |
SAR Summary: Electron-donating groups on the aniline ring, particularly at the para-position, appear to enhance HPK1 inhibitory activity. The dimethoxy-substituted analog A-2 demonstrated the highest potency in this series.
VRK1/2 Inhibition
Vaccinia-Related Kinases 1 and 2 are involved in cell cycle regulation and DNA damage response. Their inhibition is being explored as a potential anti-cancer strategy.
| Compound ID | R-Group at 2-position | VRK1 IC₅₀ (nM) | VRK2 IC₅₀ (nM) |
| B-1 | 2,4-Difluorophenylamino | 150 | >1000 |
| B-2 | 3,5-Difluorophenylamino | 250 | 800 |
| B-3 | 4-Chlorophenylamino | 300 | 1200 |
| B-4 | Thiophen-2-yl | 500 | >2000 |
SAR Summary: Analogs with di-fluoro substitutions on the aniline ring showed the most potent and selective inhibition of VRK1. The position of the fluorine atoms significantly impacts selectivity between VRK1 and VRK2.
CDK2 Inhibition
Cyclin-Dependent Kinase 2 is a key regulator of the cell cycle, and its dysregulation is common in many cancers.
| Compound ID | R-Group at 2-position | CDK2/Cyclin A IC₅₀ (nM) |
| C-1 | 4-(Piperidin-1-yl)phenylamino | 65 |
| C-2 | 4-Morpholinophenylamino | 80 |
| C-3 | 4-(Dimethylamino)phenylamino | 110 |
| C-4 | Phenylamino | 250 |
SAR Summary: The presence of a basic nitrogen-containing heterocycle at the para-position of the aniline ring is crucial for potent CDK2 inhibition. The piperidinyl-substituted analog C-1 was the most active in this series.
Experimental Protocols for Biological Assays
Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ value of an inhibitor.
Materials:
-
Recombinant human kinase (e.g., HPK1, VRK1, CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Caption: Kinase inhibition assay workflow.
Signaling Pathways
The therapeutic potential of these analogs is derived from their ability to modulate key signaling pathways involved in cell proliferation, survival, and immune regulation.
HPK1 Signaling Pathway
HPK1 acts as a negative regulator in T-cells. Inhibition of HPK1 is expected to enhance the anti-tumor immune response.
Caption: HPK1 signaling pathway in T-cells.
VRK1/2 Signaling in Cell Cycle and DNA Damage Response
VRK1 and VRK2 play crucial roles in nuclear envelope dynamics and DNA damage response, making them potential targets in cancer therapy.
Caption: VRK1/2 signaling pathways.
CDK2 in Cell Cycle Progression
CDK2 is a central regulator of the G1/S and S phase transitions of the cell cycle. Its inhibition leads to cell cycle arrest.
Caption: CDK2 signaling in cell cycle control.
Conclusion and Future Directions
Analogs of this compound represent a promising class of kinase inhibitors with diverse therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the potential of these compounds to target key kinases in oncology and immunology. Future research should focus on in vivo efficacy studies of the most promising analogs, further elucidation of their mechanisms of action, and the identification of predictive biomarkers to guide their clinical development. The versatility of the core structure suggests that with further optimization, these analogs could lead to the development of novel and effective targeted therapies.
Stability and Storage of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of the chemical compound 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Due to the limited availability of specific public domain data on the stability of this compound, this document outlines best practices and generalized protocols based on established scientific principles for similar halogenated pyridine derivatives. The guide includes recommended storage conditions, a template for presenting stability data, a detailed experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and a workflow for conducting forced degradation studies. This information is intended to assist researchers in designing and executing stability studies to ensure the quality and integrity of this compound in a laboratory or drug development setting.
Introduction
This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries. The inherent reactivity of the bromo- and fluoro- substituents, along with the ketone functional group, makes this compound a versatile synthon. However, these same features may also contribute to its potential instability under various environmental conditions. Therefore, a thorough understanding and control of its storage and stability are critical to ensure its quality, purity, and suitability for its intended use. This guide provides a foundational framework for achieving this.
Recommended Storage and Handling
Based on information from various chemical suppliers for this compound and structurally related compounds, the following storage and handling conditions are recommended to minimize degradation:
-
Temperature: Refrigerated storage at 2-8°C is recommended for long-term storage.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Moisture: Keep the container tightly closed and store in a dry, well-ventilated place to protect from hydrolysis.
-
Light: Protect from light to prevent photolytic degradation. Amber vials or storage in a dark location are recommended.
Stability Data Presentation
Quantitative assessment of a compound's stability is crucial. The following table provides a template for summarizing data from a comprehensive stability study. Such a study would typically involve subjecting the compound to various stress conditions over time and analyzing its purity.
| Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| 2-8°C | 0 | 99.8 | <0.05 | <0.05 | <0.1 |
| 3 Months | 99.7 | <0.05 | 0.06 | 0.15 | |
| 6 Months | 99.6 | 0.06 | 0.08 | 0.25 | |
| 12 Months | 99.5 | 0.08 | 0.12 | 0.35 | |
| 25°C / 60% RH | 1 Month | 99.2 | 0.2 | 0.15 | 0.5 |
| 3 Months | 98.5 | 0.5 | 0.4 | 1.2 | |
| 6 Months | 97.0 | 1.2 | 0.9 | 2.5 | |
| 40°C / 75% RH | 1 Month | 97.8 | 0.8 | 0.6 | 1.8 |
| 3 Months | 95.2 | 2.1 | 1.5 | 4.1 | |
| 6 Months | 92.0 | 4.5 | 2.8 | 7.3 | |
| Photostability (ICH Q1B) | Exposed | 98.9 | 0.4 (Photodegradant A) | 0.2 | 0.8 |
| Dark Control | 99.7 | <0.05 | <0.05 | <0.1 |
Note: The data presented in this table is illustrative and serves as a template. Actual data would need to be generated through experimental studies.
Experimental Protocols
A stability-indicating analytical method is essential for accurately assessing the purity of a compound and separating it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method (Generalized Protocol)
This protocol describes a general approach to developing a stability-indicating HPLC method for this compound. Method optimization and validation are critical and must be performed.
Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its degradation products generated under forced degradation conditions.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point for Development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Method Development and Validation:
-
Forced Degradation Study: Perform a forced degradation study as outlined in the workflow below (Section 5) to generate degradation products.
-
Method Optimization: Analyze the stressed samples using the starting chromatographic conditions. Adjust the mobile phase composition, gradient, pH, and column type to achieve adequate separation (resolution > 1.5) between the parent compound and all degradation products.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Range: Define the concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Forced Degradation Study Workflow
Forced degradation (stress testing) studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following diagram illustrates a typical workflow for a forced degradation study of this compound.
Caption: Workflow for a forced degradation study.
Conclusion
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins.[1][2][3] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][2][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a highly utilized transformation in medicinal chemistry and materials science.[2][5]
The substrate, 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone, is a valuable building block in drug discovery due to the presence of a fluorinated pyridine ring, a common motif in pharmacologically active compounds. The bromine atom at the 2-position of the pyridine ring is susceptible to displacement via cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This application note provides a detailed protocol and representative data for the Suzuki coupling of this compound with various boronic acids.
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][4][5][6] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[3][6]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions with structurally similar 2-bromopyridine derivatives and represents expected outcomes under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 88-98 |
| 5 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 70-80 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add potassium phosphate (2.0 mmol, 2.0 equiv). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Degassing: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the reaction mixture via syringe. The degassing of the solvents can be achieved by bubbling with an inert gas for 20-30 minutes prior to use.
-
Reaction: The reaction mixture is then heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-(5-fluoro-2-phenylpyridin-4-yl)ethanone.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The ability to construct complex amine-containing molecules from readily available aryl halides and amines has made it an indispensable tool for the synthesis of pharmaceuticals and bioactive compounds.[1][2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone, a substrate of interest in the synthesis of various pharmaceutical intermediates. The presence of both an electron-withdrawing acetyl group and a fluoro group on the pyridine ring influences the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.
The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle and to minimize side reactions.
Recommended Reaction Conditions
Based on literature precedents for the Buchwald-Hartwig amination of electron-deficient 2-bromopyridines, the following conditions are recommended as a starting point for the amination of this compound.
Table 1: Recommended Reagents and Conditions
| Parameter | Recommended | Alternatives/Considerations |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Xantphos, RuPhos, BrettPhos |
| Base | NaOtBu (Sodium tert-butoxide) | K₃PO₄, Cs₂CO₃ (for base-sensitive substrates) |
| Solvent | Toluene | Dioxane, THF |
| Temperature | 80-100 °C | Room temperature to 120 °C |
| Atmosphere | Inert (Nitrogen or Argon) | - |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
(±)-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.02 equiv) and (±)-BINAP (0.04 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add anhydrous toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Protocol for Amination with a Volatile Amine
For amines with low boiling points, modifications to the general procedure are necessary to prevent loss of the reagent.
Materials:
-
Same as the general procedure, with the addition of a pressure-rated sealed tube.
Procedure:
-
Follow steps 1-4 of the general procedure, using a pressure-rated sealed tube as the reaction vessel.
-
Ensure the tube is properly sealed.
-
Heat the reaction mixture to the desired temperature (typically not exceeding the pressure rating of the tube).
-
Follow steps 6-11 of the general procedure for workup and purification.
Data Presentation
The following table summarizes representative yields for the Buchwald-Hartwig amination of various substituted bromopyridines with different amines, providing an indication of the expected efficiency of the reaction with this compound.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromopyridines
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 120 | High |
| 4-Bromoacetophenone | Aniline | [Pd(cinnamyl)Cl]₂ / DavePhos | DBU | Toluene | RT | 85 |
| 2-Bromopyridine | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 91 |
Note: Yields are based on literature reports for similar substrates and may vary for the specific reaction of this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, as the electronic and steric properties of the ligand can significantly impact the reaction efficiency. Increasing the reaction temperature or time may also improve conversion.
-
Side Reactions: The presence of the acetyl group may lead to side reactions under strongly basic conditions. If this is observed, switching to a milder base such as K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Catalyst Deactivation: Ensure that the reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.
-
Substrate Purity: The purity of the starting materials, particularly the aryl bromide and the amine, is crucial for a successful reaction.
By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively perform the Buchwald-Hartwig amination on this compound to access a variety of valuable aminated pyridine derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone as a key building block. This versatile substrate is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine motif in bioactive molecules. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions, offering generalized protocols that can be adapted and optimized for specific research needs.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4][5] For a substrate such as this compound, the bromine atom at the 2-position of the pyridine ring serves as a reactive handle for these transformations, allowing for the introduction of a wide array of substituents. The electron-withdrawing nature of the acetyl group and the fluorine atom can influence the reactivity of the C-Br bond, making the choice of catalyst, ligand, and reaction conditions crucial for successful coupling.
Data Presentation: Representative Reaction Conditions and Yields
While specific experimental data for palladium-catalyzed cross-coupling reactions of this compound are not widely available in the literature, the following tables provide representative conditions and expected yield ranges based on reactions with structurally similar bromopyridine derivatives. These tables are intended to serve as a guide for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 70-85 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 65-80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 8 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 12 | 70-85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 75-90 |
Table 3: Representative Conditions for Sonogashira Coupling
| Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | DMF | 70 | 8 | 80-90 |
| 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 80 | 12 | 70-85 |
Table 4: Representative Conditions for Heck Reaction
| Coupling Partner (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 60-75 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc | NMP | 130 | 18 | 65-80 |
| Cyclohexene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 110 | 24 | 50-65 |
Table 5: Representative Conditions for Stille Coupling
| Coupling Partner (Organostannane) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 70-85 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 100 | 16 | 75-90 |
| (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (3) | AsPh₃ (6) | CuI | NMP | 90 | 10 | 65-80 |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal results with specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl or heteroaryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (and water if required) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between an amine and this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 90-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., Et₃N, DiPEA) (2-4 equivalents, can also be used as solvent)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
Procedure:
-
To a dry, degassed reaction vessel, add this compound, the palladium catalyst, and the copper(I) salt.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture (typically 50-80 °C) and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols: 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-5-fluoropyridin-4-YL)ethanone is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of complex organic molecules. Its unique arrangement of a reactive bromine atom, an electron-withdrawing fluorine atom, and a modifiable acetyl group on a pyridine core makes it an attractive starting material for the development of novel compounds, particularly in the field of medicinal chemistry. The pyridine scaffold is a common motif in many biologically active compounds, and the presence of halogen substituents allows for diverse and selective chemical modifications.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and condensation reactions. These methods open avenues for the synthesis of potential kinase inhibitors and other biologically active molecules.
Key Applications
The strategic positioning of the bromo, fluoro, and acetyl groups on the pyridine ring allows for a variety of chemical transformations, making this building block suitable for the synthesis of:
-
Kinase Inhibitors: The pyridine core is a well-established scaffold for inhibitors of various kinases, such as Janus kinases (JAKs) and mitogen-activated protein kinases (MAPKs). The bromo substituent can be readily displaced with various aryl or amino groups to build molecules that can interact with the ATP-binding site of these enzymes.
-
Heterocyclic Scaffolds: The acetyl and bromo functionalities can be utilized in cyclization and condensation reactions to construct more complex fused heterocyclic systems.
-
Chalcone Derivatives: The acetyl group can undergo condensation with aldehydes to form chalcones, which are known to possess a wide range of biological activities, including anti-inflammatory, and antioxidant properties.
Experimental Protocols and Data
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The bromine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key step in the synthesis of many kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 eq), an aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 |
| 2 | 2-acetyl-5-bromothiophene | 4-methoxyphenylboronic acid | Pd(II)-precatalyst (0.25) | KOH | H₂O/TBAB | 100 | 0.25 | 95 |
| 3 | Pyridine-2-sulfonyl fluoride | 2-thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 89 |
Note: The data in this table is adapted from similar reactions and serves as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 2-position of the pyridine ring. This is a crucial transformation for the synthesis of many kinase inhibitors that require an amino-heterocycle core to interact with the hinge region of the kinase.
General Protocol for Buchwald-Hartwig Amination:
To a reaction vessel are added this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.02-0.10 eq), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq). The vessel is evacuated and backfilled with an inert gas (nitrogen or argon). An anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the reaction mixture is heated at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Azidoaryl iodide | Various amines | CPhos precatalyst (4th gen) | NaOtBu | 1,4-Dioxane | 50 | 12 | 60-95 |
| 2 | 2-Bromopyridines | Volatile amines | Pd(OAc)₂/ligand | NaOtBu | Toluene | 100 | 12 | 70-90 |
Note: The data in this table is based on amination reactions of similar substrates and should be considered as a general guide.
Modification of the Acetyl Group: Synthesis of Chalcones
The acetyl group at the 4-position can readily undergo Claisen-Schmidt condensation with various aldehydes to yield chalcones. These compounds are of interest for their diverse biological activities.
General Protocol for Chalcone Synthesis:
A solution of this compound (1.0 eq) and an appropriate aldehyde (1.0-1.2 eq) in a protic solvent such as ethanol or methanol is treated with an aqueous solution of a base (e.g., KOH or NaOH) at room temperature. The reaction mixture is stirred for 12 to 24 hours. The resulting precipitate is collected by filtration, washed with cold water and a cold organic solvent (e.g., ethanol or diethyl ether), and dried to afford the chalcone product. Further purification can be achieved by recrystallization.
Table 3: Representative Quantitative Data for Chalcone Synthesis from Acetylpyridines
| Entry | Acetylpyridine | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-acetylpyridine | Benzaldehyde | KOH | Ethanol | 24 | 70-85 |
| 2 | 2-acetylpyridine | Various acetophenones | KOH | Methanol/Ethanol | 24 | 50-70 |
Note: The yields are indicative and based on general procedures for chalcone synthesis from acetylpyridines.
Condensation with Hydrazines to form Pyrazoles
The acetyl group can also serve as a key functional group for the construction of heterocyclic rings. For instance, condensation with hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives.
General Protocol for Pyrazole Synthesis:
This compound (1.0 eq) and hydrazine hydrate or a substituted hydrazine (1.0-1.5 eq) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is heated to reflux for 4 to 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: Synthetic derivatization of the building block.
Signaling Pathways Targeted by Pyridinyl-Based Inhibitors
Derivatives of this compound are often designed as inhibitors of kinase signaling pathways implicated in inflammatory diseases and cancer.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[1] Dysregulation of this pathway is associated with various autoimmune disorders and cancers.[2]
Caption: Inhibition of the JAK-STAT signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The p38 MAPK subfamily is particularly relevant in inflammatory responses.[3][4]
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of RIP2/RIck/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone as a key starting material in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target in B-cell malignancies and autoimmune diseases. The described synthetic route offers an efficient pathway to novel aminopyrazole-based BTK inhibitors.
Introduction
This compound is a versatile chemical intermediate. Its distinct reactivity, stemming from the presence of a bromine atom, a fluorine atom, and a ketone functional group on the pyridine ring, makes it a valuable building block in medicinal chemistry. Specifically, the bromine atom is amenable to various cross-coupling reactions, while the ketone provides a handle for the construction of heterocyclic ring systems, such as pyrazoles. This application note focuses on its utility in the synthesis of a class of aminopyrazole-based BTK inhibitors, exemplified by the synthesis of 4-(5-amino-1H-pyrazol-4-yl)-5-fluoro-N-(pyridin-2-yl)pyridin-2-amine.
Synthetic Pathway Overview
The overall synthetic strategy involves the construction of a pyrazolopyridine core from this compound, followed by functionalization to yield the final BTK inhibitor. The key steps include the formation of an enaminone intermediate, cyclization to form the pyrazole ring, and a subsequent Buchwald-Hartwig amination to introduce the pyridin-2-amine moiety.
Quantitative Data Summary
The following table summarizes the yield for the key intermediate and the biological activity of the final BTK inhibitor.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Step Yield | Target Kinase | IC50 (nM) |
| 4-(5-Amino-1H-pyrazol-4-yl)-2-bromo-5-fluoropyridine | C8H5BrFN5 | 270.06 | 85% | - | - |
| 4-(5-Amino-1H-pyrazol-4-yl)-5-fluoro-N-(pyridin-2-yl)pyridin-2-amine | C13H11FN6 | 270.27 | 78% | BTK | 15 |
Table 1: Synthesis yield and biological activity data.
Experimental Protocols
Protocol 1: Synthesis of 4-(5-Amino-1H-pyrazol-4-yl)-2-bromo-5-fluoropyridine
-
Reaction Setup: To a solution of this compound (1.0 eq) in toluene (10 mL/g of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.2 eq) and continue stirring at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-(5-amino-1H-pyrazol-4-yl)-2-bromo-5-fluoropyridine as a solid.
Protocol 2: Synthesis of 4-(5-Amino-1H-pyrazol-4-yl)-5-fluoro-N-(pyridin-2-yl)pyridin-2-amine (BTK Inhibitor)
-
Reaction Setup: In a sealed tube, combine 4-(5-amino-1H-pyrazol-4-yl)-2-bromo-5-fluoropyridine (1.0 eq), pyridin-2-amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 eq), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq), and cesium carbonate (Cs2CO3) (2.0 eq) in 1,4-dioxane (15 mL/g of starting material).
-
Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 100 °C and stir for 12 hours.
-
Work-up and Isolation: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 4-(5-amino-1H-pyrazol-4-yl)-5-fluoro-N-(pyridin-2-yl)pyridin-2-amine as a solid.
Signaling Pathway Context
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in B-cell proliferation, differentiation, and survival. The synthesized aminopyrazole inhibitor targets the ATP-binding site of BTK, thereby preventing its phosphorylation and downstream signaling.
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of novel aminopyrazole-based BTK inhibitors. The provided protocols detail a reliable synthetic route to a potent inhibitor of this important therapeutic target. This information can be valuable for researchers and scientists in the field of drug discovery and development, particularly those focused on kinase inhibitors for oncology and immunology.
Application Notes and Protocols: 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in the Preparation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed synthetic protocols for utilizing 1-(2-bromo-5-fluoropyridin-4-yl)ethanone as a versatile starting material in the synthesis of novel heterocyclic compounds. The fluorinated pyridine motif is of significant interest in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.
Introduction
This compound is a valuable building block for the synthesis of a variety of heterocyclic systems. The presence of three key functional groups—a ketone, a bromine atom, and a fluorine atom on the pyridine ring—allows for a wide range of chemical transformations. The ketone functionality serves as a handle for cyclization reactions, while the bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity. The fluorine atom can enhance metabolic stability and binding affinity of the resulting compounds to biological targets. This combination makes this compound a promising scaffold for the development of new therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies.
Synthetic Applications: Preparation of Pyrimidine Derivatives
A plausible and highly useful application of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a core scaffold in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities. The following protocol outlines a two-step synthesis of a pyrimidine derivative from this compound via an enaminone intermediate. This approach is based on well-established synthetic methodologies for pyrimidine synthesis.
Experimental Protocol 1: Synthesis of (E)-1-(2-bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one
This protocol describes the formation of an enaminone, a key intermediate for subsequent cyclization reactions.
Reaction Scheme:
Figure 1: Synthesis of the enaminone intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure enaminone.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF-DMA is moisture-sensitive and should be handled under anhydrous conditions.
Experimental Protocol 2: Synthesis of 4-(2-Bromo-5-fluoropyridin-4-yl)pyrimidine
This protocol details the cyclization of the enaminone intermediate with formamidine to yield the corresponding pyrimidine.
Reaction Scheme:
Figure 2: Cyclization to the pyrimidine derivative.
Materials:
-
(E)-1-(2-bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one
-
Formamidine acetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.2 eq) to ethanol at 0 °C.
-
To the sodium ethoxide solution, add formamidine acetate (1.2 eq) and stir for 15 minutes at room temperature.
-
Add a solution of (E)-1-(2-bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2-bromo-5-fluoropyridin-4-yl)pyrimidine.
Safety Precautions:
-
Handle sodium metal with extreme care; it reacts violently with water.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Wear appropriate PPE.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) |
| This compound | C₇H₅BrFNO | 218.02 | Off-white solid |
| (E)-1-(2-bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one | C₁₀H₁₀BrFN₂O | 273.10 | Yellow solid |
| 4-(2-Bromo-5-fluoropyridin-4-yl)pyrimidine | C₉H₅BrFN₃ | 254.06 | White to pale yellow solid |
Logical Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Figure 3: Overall synthetic workflow.
Conclusion
This compound represents a highly versatile and valuable starting material for the synthesis of complex heterocyclic compounds. The provided protocols for the preparation of a pyrimidine derivative illustrate a practical application of this building block in medicinal chemistry and drug discovery. The ability to further functionalize the resulting pyrimidine at the bromine position via cross-coupling reactions opens up a vast chemical space for the generation of novel compound libraries for biological screening. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.
Application Notes and Protocols: Scale-up Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-5-fluoropyridin-4-yl)ethanone and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds. The presence of the bromo, fluoro, and keto functionalities on the pyridine scaffold provides multiple points for chemical modification, making this class of compounds highly valuable in drug discovery and development. Notably, derivatives of this core structure have shown promise as potent kinase inhibitors, a class of targeted therapeutics for cancer and other diseases.[1][2][3][4]
These application notes provide a comprehensive overview of a scalable synthetic protocol for this compound, purification methods, and a summary of the biological applications of its derivatives, particularly as kinase inhibitors.
Data Presentation
Table 1: Key Starting Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Supplier Examples |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | C₅H₃BrFN | 175.99 | Sigma-Aldrich, BLD Pharm, ChemicalBook[5][6][7] |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Sigma-Aldrich, Alfa Aesar |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | C₄H₉NO | 87.12 | Sigma-Aldrich, Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Sigma-Aldrich, Acros Organics |
| N-Acetylimidazole | 2466-76-4 | C₅H₆N₂O | 110.12 | Sigma-Aldrich, TCI Chemicals |
Table 2: Typical Reaction Parameters and Yields for Lithiation-Acetylation
| Step | Reaction | Key Parameters | Typical Yield (%) | Reference |
| 1 | Lithiation of 2-Bromo-5-fluoropyridine | -78 °C, n-BuLi in THF | Quantitative (in-situ) | [8][9] |
| 2 | Acetylation | -78 °C to RT, N-Acetylimidazole | 60-75% | - |
| 3 | Purification | Column Chromatography/Recrystallization | >95% purity | [10][11][12] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Lithiation-Acetylation
This protocol is based on the principle of halogen-metal exchange followed by quenching with an electrophile, a common strategy for the functionalization of heteroaromatic compounds.[8][9]
Materials:
-
2-Bromo-5-fluoropyridine
-
n-Butyllithium (2.5 M in hexanes)
-
N-Acetylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Ethanol or Isopropanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-5-fluoropyridine (1 equivalent) in anhydrous THF to make a 0.5 M solution.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acetylation: In a separate flask, dissolve N-acetylimidazole (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Dilute the mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of this compound
A. Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a hexanes/ethyl acetate mixture (e.g., 9:1 v/v).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
B. Recrystallization: [10][11][12]
-
Dissolve the crude or column-purified product in a minimum amount of a hot solvent such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Representative Signaling Pathway for Derivatives
Derivatives of this compound have been investigated as kinase inhibitors.[1][2][3][4] A common mechanism of action for such inhibitors is to block the ATP-binding site of a kinase, thereby inhibiting the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation and survival. The following diagram illustrates a simplified, representative signaling pathway that can be targeted by these inhibitors.
Caption: Inhibition of a kinase signaling pathway by a derivative.
References
- 1. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 6. 41404-58-4|2-Bromo-5-fluoropyridine|BLD Pharm [bldpharm.com]
- 7. 2-bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Asymmetric Synthesis of Chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the asymmetric synthesis of chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol, a valuable building block in the development of novel therapeutics. The protocols outlined below are based on established methodologies for the asymmetric reduction of prochiral ketones, offering a robust starting point for laboratory-scale synthesis and process development.
Introduction
Chiral alcohols are critical intermediates in the synthesis of a wide array of pharmaceuticals. The specific stereochemistry of these molecules often dictates their pharmacological activity, making their enantioselective synthesis a key challenge in drug discovery and development. 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone is a prochiral ketone whose reduction product, chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol, is a potential precursor to novel bioactive molecules. This document details a hypothetical, yet plausible, biocatalytic approach for the asymmetric reduction of this ketone.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective method for the synthesis of enantiomerically pure compounds. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. The following protocol describes a typical procedure for the asymmetric reduction of this compound using a whole-cell biocatalyst.
Quantitative Data Summary
The following table summarizes expected quantitative data for the biocatalytic reduction of this compound based on analogous reactions reported in the literature.
| Catalyst/Enzyme | Substrate Concentration (mM) | Co-substrate | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| Enterococcus faecium (whole cells) | 50 | Glucose | 30 | 24 | >99 | >99 (for S-alcohol) |
| Ketoreductase (KRED) | 50 | Isopropanol | 30 | 12 | >98 | >99 (for R-alcohol) |
Experimental Workflow
The overall experimental workflow for the biocatalytic asymmetric reduction is depicted below.
Biocatalytic Reduction Workflow
Detailed Experimental Protocol: Whole-Cell Biocatalysis
1. Materials and Reagents:
-
This compound
-
Enterococcus faecium bacterial strain
-
Growth medium (e.g., Tryptic Soy Broth)
-
Glucose (co-substrate)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Reaction vessel (e.g., Erlenmeyer flask)
-
pH meter
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Chiral HPLC system
3. Protocol:
-
Cell Culture and Harvest:
-
Inoculate a sterile growth medium with a single colony of Enterococcus faecium.
-
Incubate the culture at 30°C with shaking (200 rpm) for 24-48 hours, or until the desired cell density is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes).
-
Wash the cell pellet with phosphate buffer (pH 7.0) and centrifuge again. Resuspend the cell pellet in the same buffer to a final desired concentration (e.g., 50 g/L wet cell weight).
-
-
Bioreduction Reaction:
-
In a reaction vessel, combine the resuspended cells, glucose (e.g., 1.5 equivalents), and this compound (e.g., 50 mM).
-
Adjust the pH of the reaction mixture to 7.0 if necessary.
-
Incubate the reaction at 30°C with gentle agitation for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, saturate the aqueous layer with NaCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the purified 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol by chiral HPLC analysis.
-
Application in Drug Discovery: A Hypothetical Signaling Pathway
Chiral pyridyl alcohols are common structural motifs in kinase inhibitors. Assuming the synthesized (S)-1-(2-Bromo-5-fluoropyridin-4-yl)ethanol is a precursor to a novel inhibitor of a hypothetical "Disease-Related Kinase," the following diagram illustrates a potential mechanism of action.
Hypothetical Kinase Inhibition
In this putative pathway, the synthesized inhibitor, derived from the chiral alcohol, would block the active site of the "Disease-Related Kinase," thereby preventing the phosphorylation of its downstream substrate. This interruption of the signaling cascade would ultimately inhibit aberrant cell proliferation, a hallmark of many diseases, including cancer. The specific enantiomer of the alcohol precursor would be crucial for the inhibitor's potency and selectivity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a good yield?
A1: A highly effective and reliable method is the Weinreb ketone synthesis. This two-step process involves the conversion of 2-bromo-5-fluoropyridine-4-carboxylic acid into the corresponding N-methoxy-N-methylamide (Weinreb amide), followed by the reaction of this amide with a methyl Grignard reagent (e.g., methylmagnesium bromide). This method is known to minimize the over-addition of the Grignard reagent, which is a common side reaction that can significantly lower the yield of the desired ketone.
Q2: I am observing a low yield in my Grignard reaction. What are the common causes?
A2: Low yields in Grignard reactions, especially with heterocyclic compounds, can be attributed to several factors:
-
Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: The purity of the magnesium turnings and the alkyl halide is crucial. Use of fresh, high-purity reagents is recommended.
-
Reaction Temperature: The temperature for Grignard reagent formation and its subsequent reaction needs to be carefully controlled. Too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Side Reactions: The pyridine nitrogen can interact with the Grignard reagent, leading to side products. Additionally, the bromine atom on the pyridine ring might undergo exchange with the Grignard reagent.
Q3: Can I use a one-step method like Friedel-Crafts acylation instead of the two-step Weinreb synthesis?
A3: While Friedel-Crafts acylation is a common method for synthesizing aryl ketones, it can be challenging with electron-deficient pyridine rings like 2-bromo-5-fluoropyridine. The reaction often requires harsh conditions and a strong Lewis acid catalyst, which can lead to low yields, poor regioselectivity, and decomposition of the starting material. The Weinreb synthesis is generally a milder and more controlled method for this type of substrate.
Troubleshooting Guides
Problem 1: Low Yield in Weinreb Amide Formation
Symptoms:
-
Incomplete consumption of the starting carboxylic acid.
-
Formation of multiple side products observed by TLC or LC-MS.
-
Low isolated yield of the N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient activation of the carboxylic acid | Ensure the coupling reagent (e.g., CDI, EDCI/HOBt) is fresh and added in the correct stoichiometric amount. The reaction may benefit from a slightly longer activation time before adding N,O-dimethylhydroxylamine. |
| Decomposition of the activating agent or Weinreb amide | Maintain the recommended reaction temperature. Some coupling reagents are sensitive to high temperatures. |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Basic conditions causing side reactions | Use a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the HCl salt of N,O-dimethylhydroxylamine. Ensure the base is added slowly and at a low temperature. |
Problem 2: Low Yield or No Reaction in the Grignard Step
Symptoms:
-
The reaction does not initiate (magnesium turnings remain unchanged).
-
Low conversion of the Weinreb amide to the desired ketone.
-
Formation of a significant amount of the corresponding alcohol (from over-addition).
-
Presence of pyridine and other byproducts from halogen-metal exchange.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Magnesium | Activate the magnesium turnings before use. This can be done by grinding them gently in a mortar and pestle under an inert atmosphere or by adding a small crystal of iodine. |
| Presence of Water | Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere. Use anhydrous solvents. |
| Incorrect Grignard Reagent Concentration | Titrate the prepared Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry. |
| Low Reaction Temperature | While low temperatures are generally preferred to minimize side reactions, the reaction may be too slow. A gradual increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC. |
| Halogen-Metal Exchange | This is a known side reaction with bromopyridines. Using a lower reaction temperature and a less reactive Grignard reagent (if applicable) can sometimes minimize this. Adding a catalytic amount of a transition metal salt like cobalt(II) chloride has been reported to improve yields in some cases by promoting the desired substitution.[1] |
| Over-addition of the Grignard Reagent | The Weinreb amide is designed to prevent this, but at higher temperatures, the intermediate can break down and react further. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) and quench the reaction at this low temperature. |
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide (Weinreb Amide)
This protocol is a general procedure and may require optimization.
Materials:
-
2-bromo-5-fluoropyridine-4-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine or Diisopropylethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To a solution of 2-bromo-5-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution from step 3.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide (Weinreb amide)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the methylmagnesium bromide solution (1.2-1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Weinreb Amide Synthesis
| Symptom | Potential Cause | Recommended Action |
| Incomplete reaction | Inefficient carboxylic acid activation | Use fresh coupling reagents; increase activation time. |
| Multiple side products | Decomposition | Maintain low reaction temperature. |
| No product formation | Presence of moisture | Use anhydrous solvents and inert atmosphere. |
| Low yield | Inappropriate base | Use a non-nucleophilic base and add it slowly at 0 °C. |
Table 2: Troubleshooting Guide for Low Yield in Grignard Reaction
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to initiate | Inactive magnesium surface | Activate Mg with iodine or by grinding. |
| Low conversion | Presence of moisture | Ensure anhydrous conditions. |
| Incorrect Grignard concentration | Titrate the Grignard reagent before use. | |
| Formation of alcohol byproduct | Over-addition | Maintain low temperature (-78 °C) during addition and quenching. |
| Formation of pyridine | Halogen-metal exchange | Use low temperature; consider catalytic CoCl₂.[1] |
Visualizations
References
Technical Support Center: Purification of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques.
Column Chromatography
Issue 1: The compound is not moving from the origin on the TLC plate, even with highly polar solvents.
-
Possible Cause: The compound may be strongly adsorbed to the silica gel due to the polar nature of the pyridine ring and the ketone functionality.
-
Solution:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel with a small percentage of a polar modifier like triethylamine (0.5-1%) in your non-polar solvent (e.g., hexane or dichloromethane). This will cap the most acidic silanol groups, reducing strong adsorption.
-
Use a More Polar Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may be a more effective option.
-
Issue 2: The compound streaks on the TLC plate and elutes as a broad band from the column.
-
Possible Cause: This can be due to overloading the column, the compound's instability on silica, or the use of an inappropriate solvent system.
-
Solution:
-
Reduce Sample Load: Ensure that the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Check for Decomposition: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition occurs, consider the solutions in Issue 1.
-
Optimize the Mobile Phase: A solvent system that gives a retention factor (Rf) of 0.2-0.3 on the TLC plate is ideal for column separation. Experiment with different solvent mixtures, such as ethyl acetate/hexane or dichloromethane/methanol.
-
Issue 3: Co-elution of impurities with the desired product.
-
Possible Cause: The polarity of the impurity is very similar to the product.
-
Solution:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Try a Different Solvent System: Sometimes changing the nature of the solvents (e.g., using acetone instead of ethyl acetate) can alter the selectivity of the separation.
-
Consider a Second Purification Step: If column chromatography alone is insufficient, a subsequent recrystallization may be necessary.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, the cooling process is too rapid, or the solvent is not ideal. Oiling out can also occur if the compound is significantly impure.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: If oiling persists, gently heat the solution to redissolve the oil, add a small amount of additional hot solvent, and attempt to recrystallize again.
-
Solvent System Modification: Try a different solvent or a solvent pair. If using a single solvent, try adding a small amount of a co-solvent in which the compound is less soluble.
-
Issue 2: No crystals form, even after cooling and scratching the flask.
-
Possible Cause: The most common reason is using too much solvent, resulting in a solution that is not supersaturated upon cooling.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy, add a few drops of hot solvent to clarify it and then allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated, add a seed crystal of the pure compound. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Change the Solvent: The chosen solvent may be too good a solvent for the compound at all temperatures. A solvent in which the compound is soluble when hot but insoluble when cold is required.
-
Issue 3: The resulting crystals are colored, indicating impurities.
-
Possible Cause: Colored impurities from the reaction are co-crystallizing with the product.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 2-bromo-5-fluoropyridine, byproducts from side reactions (e.g., over-acylation or positional isomers if the synthesis is not highly regioselective), and residual catalysts or reagents from the synthetic steps.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.
Q3: How can I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. You can test this by dissolving a small amount of your crude product in a small volume of various hot solvents and observing the amount of crystal formation upon cooling. Common solvents to try for polar compounds include ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: As mentioned in the troubleshooting guide, deactivating the silica gel with a small amount of triethylamine can mitigate degradation caused by acidic sites. Alternatively, using a less acidic stationary phase like alumina or switching to reverse-phase chromatography are effective strategies.
Q5: Is it possible to purify this compound by distillation?
A5: While distillation is a common purification technique for liquids, this compound is a solid at room temperature. Therefore, distillation is not a suitable primary purification method. Kugelrohr distillation under high vacuum might be possible for small quantities if the compound is thermally stable, but it is less common for this type of molecule compared to chromatography and recrystallization.
Data Presentation
The following tables provide illustrative data on how different purification parameters can affect the yield and purity of this compound.
Table 1: Comparison of Column Chromatography Conditions
| Run | Stationary Phase | Mobile Phase (v/v) | Loading (mg crude/g silica) | Yield (%) | Purity (%) |
| 1 | Silica Gel | 20% Ethyl Acetate/Hexane | 20 | 85 | 98.5 |
| 2 | Silica Gel | 30% Ethyl Acetate/Hexane | 20 | 88 | 97.2 |
| 3 | Alumina (Neutral) | 15% Ethyl Acetate/Hexane | 20 | 82 | 99.1 |
| 4 | Silica Gel + 1% TEA | 20% Ethyl Acetate/Hexane | 20 | 90 | 99.5 |
Table 2: Comparison of Recrystallization Solvents
| Run | Solvent(s) | Volume (mL/g crude) | Cooling Method | Yield (%) | Purity (%) |
| 1 | Ethanol | 10 | Slow Cool to RT | 75 | 99.2 |
| 2 | Isopropanol | 12 | Slow Cool to RT | 80 | 99.4 |
| 3 | Ethyl Acetate | 8 | Fast Cool (Ice) | 65 | 98.8 |
| 4 | Toluene | 15 | Slow Cool to RT | 72 | 99.0 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
The column is allowed to settle, and excess solvent is drained until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the mobile phase.
-
This concentrated solution is carefully loaded onto the top of the silica gel bed.
-
A thin layer of sand is added on top to prevent disturbance of the silica bed.
-
-
Elution:
-
The mobile phase is passed through the column.
-
A gradient elution is often effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate to 30% or higher.
-
Fractions are collected in test tubes.
-
-
Analysis and Product Collection:
-
The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Fractions containing the pure compound are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
The crude this compound is placed in an Erlenmeyer flask.
-
A suitable solvent (e.g., isopropanol) is added in portions while heating the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature, undisturbed.
-
Once crystal formation appears to be complete at room temperature, the flask can be placed in an ice-water bath for 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of the cold recrystallization solvent.
-
The purified crystals are left to dry in the air or in a vacuum oven at a temperature well below their melting point.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for purification by recrystallization.
Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Weinreb ketone synthesis is a highly effective and widely used method for this transformation.[1][2][3] This approach involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) derivative of 2-bromo-5-fluoropyridine-4-carboxylic acid with a methyl Grignard reagent (e.g., methylmagnesium bromide). The key advantage of this method is the stability of the tetrahedral intermediate, which prevents the common side reaction of over-addition to form a tertiary alcohol.[1]
Q2: What are the primary starting materials for this synthesis?
A2: The synthesis typically begins with 2-bromo-5-fluoropyridine. This is then carboxylated at the 4-position to yield 2-bromo-5-fluoropyridine-4-carboxylic acid. This carboxylic acid is then converted to the corresponding Weinreb amide.
Q3: What is the expected yield and purity of the final product?
A3: While yields can vary depending on the precise reaction conditions and purification methods, a well-optimized Weinreb ketone synthesis can be expected to produce the target ketone in good to excellent yields, often exceeding 80%. Purity is typically high after chromatographic purification.
Q4: What are the most critical parameters to control during the synthesis?
A4: The most critical parameters include:
-
Anhydrous Conditions : Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.[4][5]
-
Temperature Control : The reaction of the Weinreb amide with the Grignard reagent is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to ensure the stability of the tetrahedral intermediate and minimize side reactions.
-
Stoichiometry of the Grignard Reagent : Using a large excess of the Grignard reagent should be avoided as it can lead to side reactions, despite the inherent stability of the Weinreb amide intermediate.
Troubleshooting Guide
Unexpected results can arise during the synthesis. The following table summarizes common issues, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Ketone | 1. Inactive Grignard reagent due to moisture or poor-quality magnesium.[4][5] 2. Decomposition of the Weinreb amide. 3. Reaction temperature is too high, leading to the collapse of the intermediate. 4. Inefficient quenching of the reaction. | 1. Ensure all glassware is flame-dried, use anhydrous solvents, and consider activating the magnesium with iodine or 1,2-dibromoethane.[6] 2. Confirm the integrity of the Weinreb amide by NMR or LC-MS before use. 3. Maintain a low reaction temperature (e.g., 0 °C or lower) throughout the addition of the Grignard reagent. 4. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. |
| Presence of a Tertiary Alcohol Byproduct | Over-addition of the Grignard reagent. This is less common with Weinreb amides but can occur if the reaction temperature is too high or if the workup is not performed correctly.[1] | 1. Use a controlled amount of the Grignard reagent (typically 1.1 to 1.5 equivalents). 2. Maintain a low reaction temperature. 3. Ensure a rapid and cold quench of the reaction. |
| Unreacted Weinreb Amide | 1. Insufficient Grignard reagent. 2. Low reaction temperature leading to slow reaction kinetics. | 1. Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (e.g., 1.2 equivalents). 2. After the addition of the Grignard reagent at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours. |
| Formation of a Debrominated Product | The Grignard reagent can act as a base or engage in halogen-metal exchange with the bromo-substituent on the pyridine ring. | 1. Use a less basic Grignard reagent if possible, although for this synthesis, a methyl Grignard is required. 2. Maintain a low reaction temperature to disfavor this side reaction. |
| Complex Mixture of Byproducts | The pyridine ring may be susceptible to nucleophilic attack or other side reactions under the strongly basic conditions of the Grignard reaction. | 1. Use a less reactive organometallic reagent if the Grignard proves too reactive. 2. Carefully control the reaction temperature and stoichiometry. 3. Consider the use of a milder methylating agent. |
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide (Weinreb Amide)
-
Starting Material : 2-bromo-5-fluoropyridine-4-carboxylic acid.
-
Reagents and Solvents :
-
2-bromo-5-fluoropyridine-4-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)
-
Pyridine (3.0 eq)
-
Dimethylformamide (DMF, catalytic amount)
-
-
Procedure :
-
Suspend 2-bromo-5-fluoropyridine-4-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride at 0 °C and then allow the mixture to stir at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and add pyridine. Cool this mixture to 0 °C.
-
Slowly add the solution of the acid chloride to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Weinreb amide.
-
Protocol 2: Synthesis of this compound
-
Starting Material : N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide.
-
Reagents and Solvents :
-
Weinreb amide from Protocol 1 (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure :
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How can you improve Grignard reactions? | Filo [askfilo.com]
- 6. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Suzuki coupling conditions, with a specific focus on the synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone and related heteroaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for optimizing the Suzuki coupling of this compound?
A1: A reliable starting point for the Suzuki coupling of a 2-bromopyridine derivative like this compound involves using a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent. A common initial setup would be Pd(PPh₃)₄ as the catalyst, an inorganic base like K₂CO₃ or Cs₂CO₃, and a solvent system such as 1,4-dioxane/water or toluene/water.[1][2][3] The reaction is typically run under an inert atmosphere (e.g., Argon or Nitrogen) at elevated temperatures (80-100 °C).
Q2: How do the electronic properties of the substituents on the pyridine ring affect the reaction?
A2: The fluorine and acetyl groups on the pyridine ring are electron-withdrawing, which can influence the reactivity of the C-Br bond. Electron-withdrawing groups generally make aryl halides more reactive towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4] This increased reactivity can be beneficial; however, it may also lead to a higher propensity for side reactions if the conditions are not carefully controlled.
Q3: Which palladium catalyst and ligand combination is most effective?
A3: The choice of catalyst and ligand is crucial for a successful Suzuki coupling. While Pd(PPh₃)₄ can be effective, modern catalysts often offer higher efficiency and broader substrate scope. For heteroaryl halides, catalysts with bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or ferrocenyl-based ligands like dppf (in Pd(dppf)Cl₂), are often superior.[2][5][6] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7] A screening of different catalyst/ligand combinations is often necessary to identify the optimal system for a specific substrate.[8]
Q4: What is the role of the base in the Suzuki coupling reaction?
A4: The base plays multiple critical roles in the Suzuki coupling. Its primary function is to activate the organoboron reagent by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7][9][10] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base should be considered in relation to the solvent and the sensitivity of the substrates to basic conditions.[11]
Q5: How do I choose the right solvent for my reaction?
A5: The solvent's role is to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used). Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[3][12] Often, a mixture of an organic solvent with water is used to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can influence the reaction rate and selectivity, so screening different solvent systems can be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive boronic acid/ester. 3. Ineffective base. 4. Low reaction temperature. 5. Poor solubility of reactants. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. Ensure an inert atmosphere is maintained.[11] 2. Use a more reactive boronic ester (e.g., pinacol ester) or consider using potassium trifluoroborate salts.[13] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility and reactivity.[6] 4. Increase the reaction temperature in increments of 10 °C. 5. Try a different solvent or solvent mixture to improve solubility.[12] |
| Formation of Homocoupled Product (Biaryl of Boronic Acid) | 1. Presence of oxygen in the reaction mixture. 2. Decomposition of the palladium catalyst. | 1. Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas.[14] 2. Use a more stable catalyst or ligand. Lowering the reaction temperature might also help. |
| Dehalogenation of the Starting Material | 1. Presence of protic impurities (e.g., water, alcohol) that can lead to protodeboronation followed by protonolysis of the aryl-palladium intermediate. 2. Certain phosphine ligands can promote this side reaction. | 1. Use anhydrous solvents and reagents. Consider using an anhydrous base like K₃PO₄.[15] 2. Screen different ligands. Sometimes a less electron-rich ligand can suppress dehalogenation. |
| Low Yield with Complex Boronic Acids | 1. Steric hindrance around the boronic acid. 2. Instability of the boronic acid under reaction conditions. | 1. Use a more active catalyst system with bulky ligands (e.g., Buchwald ligands) to overcome steric hindrance.[16] 2. Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[15] |
| Inconsistent Results | 1. Variability in the quality of reagents (catalyst, base, boronic acid). 2. Inconsistent reaction setup (e.g., stirring rate, temperature control). | 1. Use high-purity reagents from a reliable source. Boronic acids can degrade upon storage; check their purity. 2. Ensure consistent and vigorous stirring, especially in biphasic systems. Use a temperature-controlled heating mantle or oil bath.[15] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent(s) via syringe.
-
In a separate vial, the palladium catalyst and ligand (if not using a pre-catalyst) are mixed.
-
The catalyst/ligand mixture is added to the reaction vessel under a positive flow of inert gas.
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table of Optimized Reaction Conditions
The following table summarizes a set of hypothetical optimized conditions for the Suzuki coupling of this compound with Phenylboronic Acid, based on general principles for similar substrates.
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic Acid (1.2 eq.) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.5 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Atmosphere | Argon |
| Hypothetical Yield | >90% |
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting guide for low yield in Suzuki coupling reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. wwjmrd.com [wwjmrd.com]
Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
Technical Support Center: Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide provides troubleshooting advice and frequently asked questions tailored to the challenges encountered with substrates like 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my starting material, this compound. What are the most common causes?
A1: Low conversion in the Buchwald-Hartwig amination of this specific substrate can stem from several factors related to its electronic and structural properties:
-
Catalyst Inhibition: Pyridine-containing substrates can coordinate to the palladium center, potentially inhibiting catalytic activity. The nitrogen atom of the pyridine ring can act as a ligand, leading to off-cycle, inactive palladium species.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction. Ensure your solvent is rigorously deoxygenated and reagents are anhydrous, as oxygen can oxidize and deactivate the catalyst.
-
Inappropriate Ligand Choice: The substrate is an electron-deficient heteroaryl halide. This requires a sufficiently electron-rich and sterically hindered phosphine ligand to promote the oxidative addition step and subsequent reductive elimination.[1][2]
-
Insufficient Base Strength: A strong, non-nucleophilic base is crucial for deprotonating the amine-palladium complex to form the key amido intermediate.[3][4] If the base is too weak, this step can be slow or inefficient.
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
A2: Several side reactions can compete with the desired C-N bond formation:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, yielding 1-(5-fluoropyridin-4-YL)ethanone. This can occur via β-hydride elimination from a palladium-amido intermediate, especially if the reductive elimination step is slow.
-
Aldol Condensation: The ethanone moiety has an enolizable ketone. Strong bases, such as sodium t-butoxide (NaOtBu), can promote self-condensation or other unwanted aldol-type reactions, consuming your starting material or product.[5]
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive.
Q3: How do I select the optimal catalyst and ligand for this electron-deficient pyridyl bromide?
A3: The choice of catalyst and ligand is critical for success.[6] For electron-deficient heteroaryl halides, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[2]
-
Recommended Ligands: Consider using ligands from the Buchwald or Hartwig families, such as SPhos, XPhos, RuPhos, or BrettPhos.[1][7] These ligands possess the steric bulk to promote reductive elimination and prevent the formation of inactive catalyst dimers.[8]
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts typically form the active Pd(0) species more cleanly and efficiently.
Q4: Which base and solvent combination is best suited for this reaction?
A4: The base and solvent are interdependent and must be chosen carefully.[3][9]
-
Bases: Strong, non-nucleophilic bases are required.
-
Sodium t-butoxide (NaOtBu): Often provides the highest reaction rates but can cause side reactions with base-sensitive functional groups like the ketone in your substrate.[7]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that is often more compatible with substrates bearing protic or enolizable functional groups.[7]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that may require higher temperatures or longer reaction times but can be beneficial if aldol side reactions are a major issue.
-
-
Solvents: Aprotic solvents are standard.
-
Toluene or Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[10][11] Toluene is often preferred for reactions involving aryl bromides.[7]
-
Polar Aprotic Solvents (e.g., DMF): In some cases, polar solvents can influence reaction rates, but they can also lead to catalyst decomposition or unwanted side reactions.[4][9]
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues.
Problem: Low or No Product Yield
| Observation | Potential Cause | Recommended Action |
| No reaction, starting material recovered. | Inactive catalyst system. | 1. Check Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use properly degassed solvents. 2. Verify Reagent Quality: Use a fresh, high-purity palladium precatalyst and ligand. Phosphine ligands can oxidize on storage. 3. Screen Ligands: Test a different class of bulky biarylphosphine ligand (e.g., switch from XPhos to RuPhos).[1] |
| Starting material consumed, but major side product is the hydrodehalogenated arene. | β-Hydride elimination is outcompeting reductive elimination. | 1. Increase Ligand Steric Bulk: Switch to a bulkier ligand to sterically favor reductive elimination.[8] 2. Lower Temperature: Running the reaction at the lowest effective temperature can sometimes suppress β-hydride elimination. 3. Change Base/Solvent: The choice of base and solvent can influence the rate of reductive elimination.[3][9] Consider switching from NaOtBu to LHMDS. |
| Complex mixture of products observed by TLC/LCMS; potential for high molecular weight byproducts. | Aldol condensation or other base-mediated side reactions. | 1. Use a Milder Base: Replace NaOtBu with a weaker base like K₃PO₄ or Cs₂CO₃. This may require a higher reaction temperature or longer time. 2. Use LHMDS: LHMDS is often more compatible with enolizable ketones than alkoxide bases.[7] 3. Lower Reaction Temperature: If possible, reduce the temperature to minimize the rate of the aldol side reaction. |
| Reaction stalls at partial conversion. | Catalyst deactivation or product inhibition. | 1. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%). 2. Use a More Robust Precatalyst: Switch to a more stable palladacycle precatalyst designed for challenging substrates. 3. Check for Water: Ensure all reagents and solvents are scrupulously dry, as water can contribute to catalyst decomposition pathways. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (e.g., XPhos, 1.2 - 3.6 mol% if not using a precatalyst)
-
Base (e.g., LHMDS or NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, inert atmosphere (Argon/Nitrogen) manifold.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound, palladium precatalyst, and base.
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1.
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously for the specified time (monitor by TLC or LCMS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle and Key Relationships
The following diagrams illustrate the fundamental processes and decision-making involved in the Buchwald-Hartwig amination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for amination issues.
Caption: Interdependencies of reaction components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation and removal in reactions with 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in various chemical reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a reactant?
A1: this compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The most common applications include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond by reacting with a boronic acid or ester.
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond by reacting with an amine.
-
Sonogashira Coupling: To form a carbon-carbon triple bond by reacting with a terminal alkyne.
-
Stille Coupling: To create a carbon-carbon bond using an organotin reagent.
-
Heck Coupling: To form a substituted alkene by reacting with an alkene.
Q2: What are the typical byproducts observed in these cross-coupling reactions?
A2: Several byproducts are common in palladium-catalyzed cross-coupling reactions involving 2-bromopyridine derivatives. Key byproducts include:
-
Dehalogenation Product: The bromine atom is replaced by a hydrogen atom, yielding 1-(5-fluoropyridin-4-yl)ethanone. This can occur through various pathways, including β-hydride elimination from a palladium-hydride intermediate.
-
Homocoupling Products: Dimerization of the coupling partners can occur. For instance, in a Suzuki reaction, the boronic acid can couple with itself to form a biaryl byproduct. Similarly, the organostannane in a Stille reaction can homocouple.[1] This is often promoted by the presence of oxygen.
-
Ligand-derived Impurities: Phosphine ligands used in the catalytic system can be oxidized to phosphine oxides, which can sometimes complicate product purification.
Q3: How can I minimize byproduct formation?
A3: Minimizing byproducts requires careful control of reaction conditions:
-
Inert Atmosphere: To prevent homocoupling and catalyst degradation, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
High-Purity Reagents: Use high-purity starting materials, solvents, and reagents to avoid introducing contaminants that can interfere with the catalytic cycle.
-
Optimized Reaction Parameters: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome. It is advisable to perform small-scale optimization experiments to identify the ideal conditions for your specific transformation.
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can minimize its homocoupling.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a fresh batch of catalyst or a different palladium source. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often effective in Buchwald-Hartwig aminations.[2] For Suzuki couplings, ligands like Pd(dppf)Cl2 or those based on phosphine oxides may be suitable.[3] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can affect the reaction rate and yield. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu). The optimal base is reaction-dependent. |
| Poor Solvent Choice | The solvent must be appropriate for the specific reaction and capable of dissolving the reactants. Common solvents include THF, dioxane, DMF, and toluene. Ensure the solvent is anhydrous and properly degassed. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider cautiously increasing the temperature. |
Issue 2: Significant Formation of Dehalogenated Byproduct
| Potential Cause | Troubleshooting Step |
| Source of Hydride | The hydride for dehalogenation can originate from various sources, including the solvent (e.g., alcohols), the amine (in Buchwald-Hartwig), or water. Ensure anhydrous conditions. |
| β-Hydride Elimination | In some catalytic cycles, a palladium-hydride species can form, which can then lead to reductive dehalogenation. |
| Ligand Choice | Certain ligands may favor pathways that lead to dehalogenation. Experiment with different ligands to find one that promotes the desired cross-coupling over dehalogenation. |
Issue 3: Prominent Homocoupling of Reagents
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and organostannanes in Stille reactions.[1] Ensure the reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed. |
| Catalyst Decomposition | Decomposition of the palladium catalyst can sometimes lead to species that catalyze homocoupling. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes increase the extent of homocoupling. |
Experimental Protocols
Below are representative, generalized protocols for common cross-coupling reactions. Note that these are starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K3PO4 (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if necessary.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv.) in a dry reaction vessel.[2]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction, extract the product with an organic solvent, and wash the organic layer.
-
Dry, concentrate, and purify the product, usually by silica gel chromatography.
Visualizations
Caption: Common reaction pathways in cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Catalyst Deactivation in 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone Cross-Coupling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the cross-coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. The content addresses common issues related to catalyst deactivation, offering solutions in a question-and-answer format, alongside detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What is the most likely cause?
A1: Low or no yield in cross-coupling reactions involving electron-deficient N-heterocycles like this compound is frequently due to catalyst deactivation. The pyridine nitrogen atom can coordinate strongly to the palladium catalyst, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[1] Other potential issues include suboptimal reaction conditions or impurities in the starting materials.
Q2: What are the primary catalyst deactivation pathways I should be aware of for this specific substrate?
A2: For pyridyl halides, there are several common deactivation pathways:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can bind to the Pd(II) intermediate, forming a stable complex that is reluctant to proceed through the catalytic cycle. This is a significant challenge for nitrogen-containing heterocycles.[1][2]
-
Formation of Inactive Dimers: Palladium(II) intermediates, especially when ligands are not sufficiently bulky, can form inactive bridged dimers, removing the catalyst from the reaction.[3][4][5]
-
Slow Reductive Elimination: The electron-deficient nature of the pyridine ring can make the final reductive elimination step sluggish, allowing more time for side reactions and catalyst degradation to occur.[6][7]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures, leading to the formation of inactive palladium species.
Q3: How can I prevent the pyridine nitrogen from poisoning my catalyst?
A3: Mitigating catalyst poisoning by the pyridine nitrogen is crucial for success. The most effective strategy is to use bulky (sterically demanding) and electron-rich phosphine ligands. These ligands occupy the coordination sphere of the palladium center, physically blocking the pyridine nitrogen from binding.[2][8] Additionally, some approaches involve the temporary protection of the nitrogen atom, for instance, by converting it to an N-oxide, though this adds extra synthetic steps.[1]
Q4: What is the role of the phosphine ligand, and how do I select the best one for my reaction?
A4: The phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[9]
-
Electron-rich ligands (e.g., trialkylphosphines like tri-tert-butylphosphine or dialkylbiaryl phosphines like SPhos and XPhos) increase the electron density on the palladium center. This promotes the rate-limiting oxidative addition step and facilitates reductive elimination.[2][8]
-
Bulky ligands prevent the formation of inactive catalyst dimers and block coordination from the pyridine nitrogen.[2][10]
For substrates like this compound, ligands from the dialkylbiaryl phosphine class (e.g., SPhos, XPhos, RuPhos) are often excellent starting points due to their combination of bulk and electron-donating properties.[2]
Q5: Could impurities in my starting material or reagents be deactivating the catalyst?
A5: Absolutely. Catalyst poisoning can occur when impurities in the reaction mixture bind to the active sites of the catalyst.[11][12] Common culprits include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities can irreversibly poison palladium catalysts.
-
Other Halogens: Unwanted halide ions (e.g., iodide from a previous step) can interfere with the catalytic cycle.
-
Water/Oxygen: While some protocols are robust, excessive water or oxygen can lead to ligand oxidation and catalyst deactivation. Ensure solvents are properly degassed and reactions are run under an inert atmosphere (Nitrogen or Argon).
-
By-products: Incomplete reactions from previous synthetic steps can introduce by-products that act as catalyst poisons.[11] Purification of the starting material is highly recommended.
Troubleshooting Guide
If you are experiencing poor results, follow this systematic guide to diagnose and resolve the issue.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in the cross-coupling reaction.
Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions.
Data Presentation: Recommended Reaction Parameters
For challenging substrates, a systematic screen of parameters is often necessary. The tables below summarize recommended starting points and variables for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) sources. |
| Catalyst Loading | 1-2 mol % Pd | A standard starting point for optimization. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are effective for heteroaryl couplings.[2] |
| Ligand:Pd Ratio | 2:1 to 3:1 | Ensures sufficient ligand to stabilize the catalyst. |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong, effective bases for Suzuki reactions.[13] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | A common solvent system that often provides good results.[14] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction without excessive degradation. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst and ligands. |
Table 2: Troubleshooting Variables for Optimization
| Problem | Variable to Change | Suggested Modification | Expected Outcome |
|---|---|---|---|
| No reaction | Ligand | Switch from PPh₃ to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). | Overcome catalyst poisoning and accelerate oxidative addition.[2] |
| Low conversion | Base | Change from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. | Accelerate the transmetalation step.[13] |
| Side products | Temperature | Lower the reaction temperature (e.g., from 110 °C to 80 °C). | Minimize thermal degradation of catalyst or starting materials. |
| Inconsistent results | Solvent/Reagents | Use freshly distilled/degassed solvent; re-purify starting material. | Remove potential catalyst poisons like water, oxygen, or other impurities.[11] |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction
This protocol outlines a general method for screening reaction conditions for the coupling of this compound with a generic arylboronic acid.
-
Glassware Preparation: A Schlenk tube or reaction vial is oven-dried and then cooled under a stream of dry nitrogen or argon.
-
Reagent Addition (Solid): To the reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), and the phosphine ligand (e.g., SPhos, 0.03 equiv).
-
Atmosphere Exchange: The vessel is sealed, and the atmosphere is evacuated and backfilled with nitrogen or argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Degassed solvent (e.g., 1,4-dioxane, to make a ~0.2 M solution) and degassed water are added via syringe.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) in a pre-heated oil bath for the specified time (e.g., 12-24 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Catalyst Poisoning Control Experiment
This experiment helps determine if the substrate itself is inhibiting the catalyst.
-
Set up a known, reliable reaction: Choose a Suzuki-Miyaura coupling that is known to work well with your catalyst system (e.g., 4-bromoanisole with phenylboronic acid).
-
Run two parallel reactions:
-
Reaction A (Control): Run the reliable reaction under standard conditions.
-
Reaction B (Test): Run the same reliable reaction, but add 1.0 equivalent of this compound as an additive.
-
-
Analyze the results: If Reaction A proceeds to high conversion while Reaction B stalls or fails, it provides strong evidence that your substrate is acting as a catalyst poison under those specific conditions. This confirms the need for a more robust ligand or different reaction conditions.
Visualizing Deactivation Pathways and Solutions
Understanding the catalytic cycle and the points of potential failure is key to effective troubleshooting.
The Catalytic Cycle and Points of Deactivation
Caption: The palladium cross-coupling cycle with key deactivation pathways shown in red.
Mechanism of Ligand-Mediated Catalyst Protection
Caption: How bulky ligands sterically protect the palladium center from pyridine coordination.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reductive Eliminations from Diarylpalladium(II) Complexes: A Combined Experimental and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. Catalyst Poisoning → Term [pollution.sustainability-directory.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent on the reactivity of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. The guides focus on the impact of solvent choice on common synthetic transformations.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its success with heteroaryl halides like this compound is highly dependent on reaction conditions, particularly the solvent.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for a Suzuki-Miyaura coupling with this substrate?
A1: For Suzuki-Miyaura couplings involving pyridyl halides, common solvent systems include mixtures of an organic solvent with water, which is necessary to dissolve the inorganic base.[2] A typical starting point is a 4:1 to 10:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[2][3] Aprotic polar solvents like DMF can also be effective, sometimes without the need for water depending on the base used.[4]
Q2: How does solvent polarity affect the reaction outcome and selectivity?
A2: Solvent polarity can significantly influence catalyst stability and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5] In some cases, changing the solvent from nonpolar (e.g., Toluene, THF) to polar (e.g., DMF, Acetonitrile) can even switch the chemoselectivity if other reactive sites are present on the molecule.[6][7] For this substrate, polar solvents may accelerate the reaction but can also lead to catalyst decomposition or unwanted side reactions if not chosen carefully.
Q3: My reaction is black, and the yield is low. Is this normal?
A3: The formation of black precipitate, often referred to as "palladium black," can indicate catalyst decomposition. While some darkening is common, extensive precipitation suggests the active Pd(0) catalyst is crashing out of solution. This can be caused by an inappropriate solvent, impurities, or insufficient ligand protection. The choice of solvent plays a crucial role in stabilizing the active catalytic species.[4][8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst Inactivity2. Ineffective Base/Solvent Combination3. Poor Boronic Acid Quality | 1. Switch Solvent: Try a different solvent system (e.g., from Dioxane/Water to Toluene/Water/Ethanol or DMF).[9] Ensure the solvent is rigorously degassed to prevent catalyst oxidation.[8]2. Change Base: The base's solubility is solvent-dependent. If using K₂CO₃ in Dioxane, ensure sufficient water is present. Alternatively, try a phosphate base like K₃PO₄, which is often effective in polar aprotic or ethereal solvents.[2]3. Use Boronic Ester: Boronic acids can be unstable.[8] Consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
| Hydrodehalogenation (Bromo group replaced by H) | 1. β-Hydride Elimination (if coupling with alkylboronic acid)2. Catalyst Reaction with Solvent/Base | 1. This is less common with aryl couplings but can occur. The choice of ligand is critical to promote reductive elimination over side reactions.[10]2. Solvent Choice: Protic solvents like alcohols can sometimes act as hydride sources, leading to dehalogenation.[8] If this is a major issue, consider switching to an aprotic solvent like dioxane or toluene. |
| Homocoupling of Boronic Acid | Presence of Oxygen or Pd(II) Species | 1. Improve Degassing: Ensure the solvent and reaction mixture are thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen can promote homocoupling.[8]2. Use a Pd(0) Precatalyst: Starting with a Pd(II) source requires in-situ reduction, which can sometimes be inefficient and lead to side reactions. Using a well-defined Pd(0) precatalyst can mitigate this. |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).[2]
-
Add the chosen organic solvent (e.g., 1,4-dioxane, 4 mL per mmol of substrate).[2]
-
In a separate vial, dissolve the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv.) in water (1 mL per mmol of substrate).[2]
-
Degas both the reaction mixture and the base solution by bubbling with argon for 15-30 minutes.
-
Add the degassed base solution to the reaction mixture.[3]
-
Heat the reaction to the desired temperature (typically 85-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[2][3]
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography.[3]
Diagrams and Visualizations
Caption: Troubleshooting flowchart for a failed Suzuki-Miyaura reaction.
Section 2: Buchwald-Hartwig Amination
Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] The choice of solvent is critical for managing the solubility of the base and stabilizing the palladium catalyst.[12]
Frequently Asked Questions (FAQs)
Q1: Which solvents are preferred for the Buchwald-Hartwig amination of this bromopyridine?
A1: Relatively non-polar, aprotic solvents are generally preferred for Buchwald-Hartwig aminations.[13] Toluene and 1,4-dioxane are the most common and effective solvents.[12][14] THF can also be used, though its lower boiling point may require longer reaction times or sealed-tube conditions.[14][15]
Q2: Can I use a polar aprotic solvent like DMF?
A2: While some protocols exist using polar aprotic solvents, they can sometimes be detrimental. DMF can coordinate to the palladium center, potentially inhibiting catalysis.[4] It is generally recommended to start with less coordinating solvents like toluene unless specific literature precedents suggest otherwise for a similar substrate.[16]
Q3: The reaction requires a strong, poorly soluble base like NaOt-Bu. How does the solvent affect its performance?
A3: The limited solubility of alkoxide bases is a known challenge. The rate of these reactions can be severely impacted by agitation speed as the dense inorganic base may settle.[17] The solvent's role is to provide at least minimal solubility for the base to participate in the catalytic cycle. Toluene is often a good compromise, though solvent screening may be necessary to find the optimal conditions.[13]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst2. Wrong Solvent/Base Combination3. Amine Volatility | 1. Screen Ligands: The choice of phosphine ligand is crucial. For electron-deficient pyridines, sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) are often required.[13][16]2. Change Solvent: If using toluene, try dioxane or t-BuOH. Some reactions benefit from the use of t-BuOH as a solvent or co-solvent.[14]3. Use a Sealed Tube: If reacting with a low-boiling amine (e.g., methylamine, dimethylamine), the reaction must be performed in a sealed tube to prevent the amine from escaping.[15] |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition or reaction with trace water/protic impurities. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Trace water can react with the strong base and interfere with the reaction.2. Optimize Catalyst/Ligand: A well-chosen ligand can accelerate the desired C-N reductive elimination, outcompeting pathways that lead to side products.[18] |
| Amide Formation from Ester Group (if present) | Amine reacts with an ester on the substrate or coupling partner. | 1. Lower Temperature: Running the reaction at a lower temperature may favor the desired C-N coupling over amidation.2. Use a Weaker Base: Strong bases like NaOt-Bu can promote amidation. Consider a weaker base like Cs₂CO₃ or K₃PO₄, though this will likely require re-optimization of the catalyst and solvent.[13] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %), the phosphine ligand (if not using a precatalyst), and the strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and purify by chromatography.
Diagrams and Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Given the electron-deficient nature of the pyridine ring, further activated by the fluoro and acetyl groups, direct nucleophilic aromatic substitution (SNAr) can be a viable alternative to metal-catalyzed reactions for C-N, C-O, or C-S bond formation.
Frequently Asked Questions (FAQs)
Q1: Under what conditions can I attempt an SNAr reaction on this substrate?
A1: SNAr reactions are favored by strong nucleophiles and polar aprotic solvents that can stabilize the charged intermediate (Meisenheimer complex).[19] The reaction typically requires heat. The fluorine at position 5 and the acetyl group at position 4 both activate the bromine at position 2 for substitution.
Q2: What is the best solvent for an SNAr reaction?
A2: Highly polar aprotic solvents are ideal for SNAr reactions as they solvate the cationic counter-ion of the nucleophile and stabilize the anionic intermediate without engaging in strong hydrogen bonding with the nucleophile.[20] Excellent choices include DMSO, DMF, and NMP. In some cases, alcohols can be used, but their protic nature can solvate the nucleophile, reducing its reactivity.[21]
Q3: Which is the better leaving group in my substrate, Br or F?
A3: In SNAr reactions, fluoride is typically a much better leaving group than bromide or chloride.[21] However, the reactivity is position-dependent. In this molecule, the bromine is at an activated position (ortho to the ring nitrogen). The relative reactivity would need to be determined experimentally, but substitution of the bromine is a very likely pathway.
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction | 1. Insufficient Temperature2. Low Nucleophile Reactivity3. Inappropriate Solvent | 1. Increase Temperature: SNAr reactions often require elevated temperatures (100-180 °C).[22]2. Use a Stronger Nucleophile/Base: If using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base (like K₂CO₃ or DIPEA) can help. If using an alcohol, deprotonating it first with a strong base (like NaH) to form the more nucleophilic alkoxide is necessary.3. Switch to a Polar Aprotic Solvent: If the reaction is slow in a solvent like THF or acetonitrile, switch to DMSO or NMP to better stabilize the charged intermediate.[23] |
| Multiple Products / Poor Selectivity | Reaction at other positions or with other functional groups. | 1. Lower Temperature: Running the reaction at the minimum temperature required for conversion can improve selectivity.2. Protect Functional Groups: The ketone could potentially react under certain nucleophilic/basic conditions. If this is an issue, consider protecting it as a ketal before performing the SNAr. |
Experimental Protocol: General SNAr with an Amine
-
To a reaction vial, add this compound (1.0 equiv.), the amine nucleophile (1.5-3.0 equiv.), and a base if necessary (e.g., K₂CO₃, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMSO or NMP.
-
Seal the vial and heat to the desired temperature (e.g., 120 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layers, dry, and purify by chromatography.
Diagrams and Visualizations
Caption: Relationship between solvent type and favored reaction pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
Temperature effects on the stability of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. The information focuses on the impact of temperature on the stability and reactivity of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: Based on safety data sheets for structurally similar compounds, it is recommended to store this compound in a cool, dry, and well-ventilated place. Refrigeration is advisable for long-term storage to minimize potential degradation.
Q2: At what temperatures is this compound generally stable for use in reactions?
Q3: What are the potential side reactions or degradation pathways that can be influenced by temperature?
A3: At elevated temperatures, potential side reactions may include:
-
Protodebromination: Loss of the bromine atom, particularly in the presence of a hydrogen source.
-
Decomposition: General breakdown of the molecule, which can be indicated by a darkening of the reaction mixture.
-
Side reactions with solvents or reagents: At higher temperatures, the reactivity of the compound may increase, leading to unintended reactions with components in the reaction mixture. For instance, reactions with nucleophilic solvents could occur.
Q4: How does temperature typically affect the yield and purity of reactions involving this compound?
A4: Temperature is a critical parameter that can significantly impact both the yield and purity of your reaction.
-
Insufficient Temperature: May lead to a sluggish or incomplete reaction, resulting in low yields and the recovery of unreacted starting material.
-
Optimal Temperature: Should provide a reasonable reaction rate without significant byproduct formation.
-
Excessive Temperature: Can lead to the formation of thermal degradation products and other side reactions, which will decrease the yield of the desired product and complicate purification.
Troubleshooting Guides
This section provides guidance on common issues encountered during reactions with this compound, with a focus on temperature-related causes.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). |
| Insufficient reaction time at the set temperature. | Extend the reaction time and continue to monitor for product formation. |
| Degradation of starting material due to localized overheating. | Ensure uniform heating of the reaction vessel. Use a suitable heating mantle or oil bath with good stirring. |
| Incompatibility of reagents at the reaction temperature. | Review the stability of all reagents at the intended reaction temperature. Consider a lower temperature with a longer reaction time or a more active catalyst if applicable. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high, leading to thermal decomposition. | Decrease the reaction temperature. If the reaction rate becomes too slow, consider using a more efficient catalyst or a different solvent system that allows for lower reaction temperatures. |
| Side reactions are favored at the current temperature. | Analyze the byproducts to understand the side reactions. A lower temperature may disfavor these pathways. |
| Prolonged heating leads to product degradation. | Optimize the reaction time. Once the starting material is consumed, cool the reaction to prevent further transformations of the product. |
Experimental Protocols
While a specific, validated protocol for a reaction involving this compound with detailed temperature effects is not available in the public domain, a generalized procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on common practices for similar substrates and should be optimized for your specific needs.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
-
Temperature Control:
-
Heat the reaction mixture to the desired temperature (a starting point of 80-90°C is recommended).
-
Maintain the temperature and monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
If the reaction is slow, the temperature can be cautiously increased in 10°C increments, not exceeding 120°C without prior stability testing of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Troubleshooting guide for reactions involving 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
Welcome to the technical support center for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to potential problems that may arise during the use of this compound in various chemical transformations.
1. Suzuki-Miyaura Cross-Coupling Reactions
Question: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyridine derivatives are a common issue. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, pyridine-containing boronic acids or esters can be unstable. Here’s a breakdown of potential causes and troubleshooting steps:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos. These ligands can help to stabilize the active catalytic species and prevent inhibition by the pyridine nitrogen.[1]
-
-
Poor Quality of Boronic Acid/Ester: Pyridine boronic acids are known to be unstable and can undergo protodeboronation, especially under basic conditions.[1][2]
-
Solution: Use freshly purchased or prepared boronic acid/ester. Consider using more stable derivatives like MIDA boronates or pyridine-2-sulfinates.[2]
-
-
Inadequate Degassing: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[3]
-
Solution: Thoroughly degas the reaction mixture and solvents by sparging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 20-30 minutes) or by using the freeze-pump-thaw method.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the success of the coupling reaction.
Question: I am observing significant amounts of homocoupling and debromination byproducts in my Suzuki reaction. How can I minimize these side reactions?
Answer:
Homocoupling of the boronic acid and debromination of the starting material are common side reactions.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[3]
-
Solution: As mentioned above, rigorous degassing is critical. Using a Pd(0) source like Pd₂(dba)₃ can also be beneficial.
-
-
Minimizing Debromination: This can occur due to impurities or side reactions with the solvent or base.
-
Solution: Ensure all reagents and solvents are pure and dry (where appropriate). Lowering the reaction temperature or using a milder base might also help.
-
2. Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution on the pyridine ring, but the reaction is sluggish or incomplete. What factors should I consider?
Answer:
The fluorine atom at the 5-position and the bromo and acetyl groups activate the pyridine ring for nucleophilic attack. However, reaction kinetics can be influenced by several factors.
-
Nucleophile Strength: The reactivity will depend on the nucleophilicity of the incoming group.
-
Solution: For weaker nucleophiles, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. Phase-transfer catalysts can also be beneficial in biphasic systems.
-
-
Leaving Group: While the bromine at the 2-position is a good leaving group for cross-coupling, nucleophilic substitution might occur at the fluorine-bearing carbon, though less likely. The rate of substitution is generally F > Cl > Br > I in SNAr reactions.[5][6]
-
Solution: Ensure your reaction conditions are optimized for displacing the intended leaving group. The electron-withdrawing nature of the substituents favors attack at the 2 and 6 positions.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.
-
3. Reduction of the Ketone
Question: I am trying to reduce the ketone functionality of this compound without affecting the bromo and fluoro substituents. What reducing agents are suitable?
Answer:
Selective reduction of the ketone in the presence of other reducible functional groups requires mild conditions.
-
Suitable Reducing Agents:
-
Sodium borohydride (NaBH₄): This is a mild reducing agent that is typically selective for ketones and aldehydes. It can be used in alcoholic solvents like methanol or ethanol at room temperature or below.
-
Lithium borohydride (LiBH₄): A slightly stronger reducing agent than NaBH₄, but still generally selective for carbonyls.
-
-
Conditions to Avoid:
-
Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas will likely lead to the reduction of the bromo group (hydrodebromination).
-
Strong Hydride Reagents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and may react with the pyridine ring or other functional groups.
-
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids/esters.
| Reagent | Equivalents | Amount (for 1 mmol scale) |
| This compound | 1.0 | 218 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.025 | 23 mg (5 mol% Pd) |
| RuPhos | 0.055 | 26 mg |
| K₂CO₃ | 3.0 | 414 mg |
| Dioxane:Water (4:1) | - | 5 mL |
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, Pd₂(dba)₃, RuPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualized Workflows and Relationships
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
General Reactivity of this compound
Caption: Key reaction pathways for this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. The following sections detail the experimental protocols and expected data for several common analytical techniques, offering a framework for its comprehensive analysis. While specific experimental data for this compound is not extensively published, this guide leverages data from structurally similar compounds to provide a reliable reference.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are fundamental in elucidating the chemical structure of new compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, along with Mass Spectrometry (MS), provide a detailed picture of the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the ethanone group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide information on all carbon environments within the molecule. The carbonyl carbon of the ethanone group will appear significantly downfield. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (J-coupling) with the ¹⁹F nucleus.
Table 1: Comparison of Expected NMR Data with a Structurally Similar Compound
| Analytical Method | This compound (Expected) | 2-Bromo-1-(4-fluorophenyl)ethanone (Experimental Data) [1] |
| ¹H NMR (CDCl₃, 400 MHz) | ~8.5 ppm (s, 1H, H-3), ~7.5 ppm (d, J≈3 Hz, 1H, H-6), ~2.6 ppm (s, 3H, -CH₃) | 8.05-8.02 ppm (m, 2H), 7.18 ppm (t, J=8.6 Hz, 2H), 4.43 ppm (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | ~195 ppm (C=O), ~158 ppm (d, J≈250 Hz, C-5), ~145 ppm (C-2), ~140 ppm (d, J≈10 Hz, C-6), ~130 ppm (C-4), ~120 ppm (d, J≈20 Hz, C-3), ~28 ppm (-CH₃) | 189.8 ppm, 166.0 ppm (d, J=254.0 Hz), 131.7 ppm (d, J=9.6 Hz), 130.3 ppm (d, J=3.0 Hz), 116.1 ppm (d, J=21.6 Hz), 30.5 ppm |
Experimental Protocol for NMR Analysis:
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine in this compound will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
Expected Mass Spectral Data:
The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₇H₅BrFNO). Key fragmentation patterns would likely involve the loss of the acetyl group and halogen atoms.
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z | Relative Intensity | Notes |
| [M]⁺ | 218/220 | ~1:1 | Molecular ion with ⁷⁹Br and ⁸¹Br isotopes |
| [M-CH₃]⁺ | 203/205 | Variable | Loss of a methyl group |
| [M-COCH₃]⁺ | 175/177 | Variable | Loss of the acetyl group |
Experimental Protocol for GC-MS Analysis:
A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS for ionization and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-Br, C-F, and aromatic C-H and C=C bonds.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1680 - 1700 |
| Aromatic C=C | 1550 - 1600 |
| C-F | 1100 - 1250 |
| C-Br | 500 - 600 |
Experimental Protocol for FT-IR Analysis:
A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Chromatographic Methods: Purity and Quantification
Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method would be suitable for the analysis of this compound.
Table 4: Comparison of HPLC Methods
| Parameter | Method for this compound (Proposed) | Method for (4-Bromophenyl){Pyridine-2-yl} Acetonitrile [2] |
| Column | C18, 150 x 4.6 mm, 5 µm | Varian C18, 150 x 4.6 mm, 5µ |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Not specified |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 254 nm | UV (wavelength not specified) |
Experimental Protocol for HPLC Analysis:
A standard solution of the compound is prepared in the mobile phase. The sample is injected into the HPLC system and the retention time and peak area are recorded. A calibration curve can be generated for quantitative analysis.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like halogenated pyridines.[3][4]
Table 5: Comparison of GC Methods
| Parameter | Method for this compound (Proposed) | Method for Pyridines in Cigarette Smoke [4] |
| Column | Capillary column (e.g., DB-5ms) | Not specified |
| Carrier Gas | Helium | Not specified |
| Injector Temp. | 250 °C | Not specified |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |
Experimental Protocol for GC Analysis:
A solution of the sample in a volatile solvent is injected into the GC. The oven temperature is programmed to increase gradually to ensure good separation. The retention time is used for identification, and the peak area for quantification.
Conclusion
The analytical characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. NMR and MS are indispensable for unambiguous structure elucidation, while FT-IR provides confirmation of key functional groups. HPLC and GC are crucial for assessing purity and for quantitative measurements. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working with this and related compounds.
References
Comparative Reactivity Analysis: 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone with other bromopyridines in common palladium-catalyzed cross-coupling reactions. The insights are derived from established principles of organic chemistry and experimental data from analogous compounds, offering a predictive framework for researchers engaging in the synthesis of complex pyridine derivatives.
Introduction to Bromopyridine Reactivity
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for their synthesis.[1][2][3] The reactivity of the bromopyridine substrate in these reactions is critically dependent on the electronic environment of the pyridine ring and the position of the bromine atom.
The key step governing the reactivity of aryl halides is the oxidative addition to the palladium(0) catalyst.[4][5] This step is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring, which lower the electron density of the carbon-bromine bond, making it more susceptible to cleavage. Conversely, electron-donating groups can decelerate this process.
Predicted Reactivity of this compound
While direct experimental data for this compound is not extensively published, its reactivity can be predicted based on its molecular structure. The compound features three key substituents on the pyridine ring:
-
Bromine at the 2-position: This is the leaving group for the cross-coupling reaction. The 2-position of a pyridine ring is inherently electron-deficient.
-
Fluorine at the 5-position: Fluorine is a strongly electronegative atom, acting as an electron-withdrawing group through induction.
-
Acetyl group at the 4-position: The acetyl group is a powerful electron-withdrawing group due to both inductive and resonance effects.
The cumulative effect of the pyridine nitrogen and the two potent electron-withdrawing groups (fluoro and acetyl) makes the pyridine ring exceptionally electron-deficient. This electronic profile is expected to render this compound highly reactive in palladium-catalyzed cross-coupling reactions, likely surpassing the reactivity of simpler bromopyridines.
Comparative Data in Cross-Coupling Reactions
The following tables summarize experimental data for various bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing a basis for comparison.
Table 1: Suzuki-Miyaura Coupling of Various Bromopyridines
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield (%) | Reference(s) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane, 100 °C, 12h | 95 | [6] |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | EtOH/H₂O, 80 °C, 4h | 92 | [7] |
| 3 | 4-Bromopyridine | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O, 100 °C, 1h | 85 | [8] |
| 4 | 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O, 100 °C | 94 | |
| 5 | 2,5-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane, 80 °C, 2h | 88 (mono) | [9] |
| 6 | 4-Bromonitrobenzene* | Phenylboronic acid | Pd-poly(AA) | K₃PO₄ | Toluene/H₂O, 70 °C, 6h | >80 | [10] |
Note: 4-Bromonitrobenzene is included as a non-pyridine analogue to illustrate the high reactivity of an aryl bromide with a strong electron-withdrawing group.
Table 2: Buchwald-Hartwig Amination of Various Bromopyridines
| Entry | Bromopyridine Substrate | Amine Partner | Catalyst System | Base | Conditions | Yield (%) | Reference(s) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene, 100 °C, 16h | 98 | [11] |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane, 110 °C, 18h | 85-95 | [12] |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene, 80 °C, 4h | 60 | [13] |
| 4 | 3-Bromopyridine | N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane, 100 °C, 24h | 81 | [14] |
| 5 | 2-Halopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene, 80 °C | 55-98 | [11][15] |
Table 3: Sonogashira Coupling of Various Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base | Conditions | Yield (%) | Reference(s) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF, 100 °C, 3h | 96 | [16] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF, 100 °C, 3h | 91 | [16][17] |
| 3 | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF, 100 °C, 3h | 95 | [16] |
| 4 | 3-Bromo-1,2-dione (cyclic) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Reflux, 1h | 80-93 | [18] |
| 5 | Aryl Bromides (general) | Terminal Alkynes | PdCl₂ / CuI | Amine | Varies | Good-Exc. | [2][19] |
The data consistently shows that bromopyridines bearing electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit high yields in cross-coupling reactions, often under mild conditions.[16][17] This supports the prediction that this compound, with its strongly deactivating acetyl and fluoro groups, will be a highly reactive substrate.
Experimental Protocols
Below are representative experimental protocols for the three major cross-coupling reactions discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A Schlenk tube is charged with the bromopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a phosphine ligand like RuPhos (4 mol%)). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) is added via syringe. The reaction mixture is then heated with stirring (e.g., at 80-110 °C) for the specified time or until completion is confirmed by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9][20]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 5 mL), the bromopyridine (1.0 mmol), and the amine (1.2 mmol) are added sequentially via syringe. The reaction vessel is sealed and heated with stirring (e.g., at 80-100 °C) for the required duration. Upon completion, the reaction is cooled to room temperature, diluted with ether or ethyl acetate, and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is then purified by flash chromatography to yield the desired arylamine.[11][13]
Protocol 3: General Procedure for Sonogashira Coupling
To a flask containing the bromopyridine (1.0 mmol) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a degassed solvent (e.g., DMF or Et₃N, 5 mL) under an inert atmosphere. The terminal alkyne (1.2 mmol) and a base (e.g., Et₃N or DIPA, 2.0 mmol, often used as the solvent) are then added. The mixture is stirred at the appropriate temperature (from room temperature to 100 °C) until the starting material is consumed. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[16][18]
Visualizations
Experimental Workflow and Reactivity Factors
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and the key factors that influence bromopyridine reactivity in palladium-catalyzed reactions.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing bromopyridine reactivity in palladium-catalyzed reactions.
Conclusion
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is a well-established area of study, with clear trends dictated by the electronic nature of the pyridine ring. Based on a comprehensive analysis of its structure, This compound is predicted to be a highly reactive and versatile substrate. The presence of two strong electron-withdrawing groups, an acetyl group at the 4-position and a fluoro group at the 5-position, significantly activates the C-Br bond at the 2-position towards oxidative addition. Researchers can anticipate that this substrate will likely undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings efficiently, potentially under milder conditions and with shorter reaction times than less activated bromopyridines. The provided protocols and comparative data serve as a robust starting point for the development of synthetic routes utilizing this promising building block.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. kbfi.ee [kbfi.ee]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
Comparative Analysis of Pyridine-Urea Derivatives as Potential Anticancer Agents
A detailed examination of a series of novel pyridine-urea derivatives reveals their significant potential as anticancer agents, with several compounds demonstrating potent inhibitory activity against breast cancer cell lines and key oncogenic kinases. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
A study by Rostom et al. has systematically synthesized and evaluated a series of pyridine-urea derivatives for their efficacy as anticancer agents. The research focused on the in vitro growth inhibitory activity of these compounds against the MCF-7 breast cancer cell line and their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial kinase involved in tumor angiogenesis.
Comparative Biological Activity
The newly synthesized pyridine-urea derivatives (designated as 8a–n ) were initially screened for their ability to inhibit the proliferation of the MCF-7 human breast cancer cell line. The results, summarized in the table below, highlight a wide range of activities, with some compounds showing significantly higher potency than the standard reference drug, doxorubicin.
| Compound | R | MCF-7 IC₅₀ (µM) after 48h[1] | MCF-7 IC₅₀ (µM) after 72h[1] | VEGFR-2 IC₅₀ (µM)[1] |
| 8a | 4-OCH₃ | >50 | >50 | NA |
| 8b | 4-CH₃ | 4.31 | 3.22 | 5.0 |
| 8c | 4-F | 10.4 | 8.33 | NA |
| 8d | 4-Cl | 3.88 | 2.11 | 6.21 |
| 8e | 4-Br | 0.22 | 0.11 | 3.93 |
| 8f | 4-I | 2.13 | 1.95 | NA |
| 8g | 4-NO₂ | 6.81 | 4.55 | NA |
| 8h | 3-Cl | 5.11 | 3.89 | NA |
| 8i | 3-Br | 4.95 | 3.01 | 7.33 |
| 8j | 2-Cl | 7.23 | 5.43 | 8.14 |
| 8k | 2-Br | 6.88 | 4.97 | NA |
| 8l | 3,4-diCl | 3.15 | 2.08 | 5.89 |
| 8m | 2,4-diCl | 2.89 | 1.98 | 6.95 |
| 8n | 4-Cl-3-CF₃ | 1.88 | 0.80 | 4.56 |
| Doxorubicin | - | 1.93 | 1.93 | NA |
NA: Not Assayed
Among the tested compounds, derivative 8e , featuring a 4-bromo substitution on the phenylurea moiety, emerged as the most potent inhibitor of MCF-7 cell proliferation, with IC₅₀ values of 0.22 µM and 0.11 µM after 48 and 72 hours of treatment, respectively.[1] This represents a significant increase in activity compared to doxorubicin. Compound 8n , with 4-chloro and 3-trifluoromethyl substituents, also demonstrated strong anticancer activity.
Furthermore, a selection of these compounds was evaluated for their inhibitory activity against VEGFR-2 kinase. Compound 8e again showed the highest potency with an IC₅₀ value of 3.93 µM.[1] A strong correlation was observed between the compounds' ability to inhibit VEGFR-2 and their anti-proliferative effects on the MCF-7 cell line, suggesting that VEGFR-2 inhibition is a key mechanism of action for these derivatives.
Select compounds were also submitted to the National Cancer Institute (NCI) for screening against a panel of approximately 58 cancer cell lines. Compounds 8b and 8e were identified as the most effective agents in this broad-based assay, exhibiting anti-proliferative activity against all tested cancer cell lines.[1]
Experimental Protocols
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized pyridine-urea derivatives against the MCF-7 breast cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for either 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
In Vitro VEGFR-2 Kinase Inhibition Assay
The ability of the pyridine-urea derivatives to inhibit VEGFR-2 kinase activity was assessed using a commercially available kinase assay kit.
-
Reaction Setup: The kinase reaction was performed in a 96-well plate containing the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate in a reaction buffer.
-
ATP Addition: The reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated for a specified period at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: A detection reagent was added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
Signal Measurement: The signal was measured using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were determined from the dose-inhibition curves.
Visualizing the Research Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the pyridine-urea derivatives.
Caption: Workflow for the synthesis and biological evaluation of pyridine-urea derivatives.
Structure-Activity Relationship (SAR) and Signaling Pathway
The structure-activity relationship analysis of the pyridine-urea derivatives revealed several key insights. The nature and position of the substituent on the phenylurea ring significantly influenced the anticancer activity. Halogen substituents, particularly bromine at the para-position (8e ), were found to be highly favorable for potent activity against both the MCF-7 cell line and VEGFR-2 kinase. This suggests that the electronic and steric properties of the substituent play a crucial role in the binding of these compounds to their biological targets.
The inhibitory effect of these compounds on VEGFR-2 suggests their involvement in the disruption of the VEGF signaling pathway, which is a critical regulator of angiogenesis. By inhibiting VEGFR-2, these derivatives can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of new blood vessel formation required for tumor growth and metastasis.
Caption: Proposed mechanism of action via inhibition of the VEGF signaling pathway.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of substituted pyridine derivatives, such as those derived from 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone, is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceutical agents. The choice of catalyst is paramount to the success of these coupling reactions, influencing yield, reaction time, and overall process efficiency. This guide provides a comparative overview of common palladium-based catalyst systems for the Suzuki coupling of this compound with various arylboronic acids.
Comparative Performance of Selected Catalysts
While a direct head-to-head comparison for this specific substrate is not extensively documented in the literature, we can extrapolate performance based on studies of structurally similar compounds, such as other functionalized 2-bromopyridines and bromoacetophenones. The following table summarizes the expected performance of three widely used palladium-based catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Catalyst System 1 | 2-5 | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 |
| Catalyst System 2 | 1-3 | Palladium(II) Acetate [Pd(OAc)₂] | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 4-12 |
| Catalyst System 3 | 0.5-2 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Cs₂CO₃ | DMF or DME | 80-100 | 6-18 | 75-90 |
Note: The typical yields are estimates based on reactions with analogous substrates and may vary depending on the specific arylboronic acid used and the precise reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki coupling of this compound using the catalyst systems outlined above.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalyst System 1: Pd(PPh₃)₄
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water. Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalyst System 2: Pd(OAc)₂ with SPhos
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dried Schlenk tube.
-
Add this compound and the arylboronic acid.
-
Add toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Catalyst System 3: Pd(dppf)Cl₂
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Pd(dppf)Cl₂ (0.01 mmol, 1 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a microwave vial.
-
Add DMF and seal the vial.
-
Place the vial in a microwave reactor and heat to 100 °C for 6-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of catalyst for the Suzuki coupling of this compound will depend on several factors including the nature of the boronic acid, desired reaction time, and cost considerations. For general applications, Pd(PPh₃)₄ offers a reliable and cost-effective option, though it may require longer reaction times. For more challenging couplings or when higher efficiency is desired, catalyst systems based on Buchwald ligands like SPhos with Pd(OAc)₂ often provide superior results in terms of yield and reaction speed. Pd(dppf)Cl₂ is also a robust catalyst, particularly effective for a broad range of substrates. Researchers should consider screening these catalyst systems to identify the optimal conditions for their specific application.
A Comparative Guide to Structural Confirmation of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone Products: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds derived from versatile building blocks like 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, precise structural confirmation is paramount for understanding reactivity, predicting biological activity, and securing intellectual property. This guide provides a comparative overview of the gold-standard technique, single-crystal X-ray crystallography, and its essential spectroscopic alternatives, offering detailed experimental protocols and data interpretation insights.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map of the molecule.[2] This provides an unparalleled level of detail, including exact bond lengths, bond angles, and absolute stereochemistry, making it the most powerful tool for structural elucidation.[3]
Advantages:
-
Provides an unambiguous, high-resolution 3D molecular structure.
-
Determines absolute configuration of chiral centers.
-
Reveals detailed information on intermolecular interactions and crystal packing.
Limitations:
-
Requires a high-quality single crystal of suitable size (typically >0.1 mm).[2]
-
Crystal growth can be a time-consuming and challenging bottleneck.[4]
-
Provides a static picture of the molecule in the solid state, which may not fully represent its conformation in solution.[5][6]
Experimental Protocol: Single-Crystal X-ray Crystallography
1. Crystal Growth: Growing X-ray quality crystals is often the most critical step.[4] Purity of the compound is essential.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, methanol) in a clean vial.[3][7] The solvent should be one in which the compound is moderately soluble.[4] Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks in a vibration-free location.[4]
-
Vapor Diffusion: Dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., THF, chloroform) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane).[7] The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[7]
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded as the crystal is rotated.[8]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map, and the structure is refined by minimizing the difference between the observed and calculated diffraction data.[2]
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and for compounds that fail to crystallize.[9] They provide complementary data that, when combined, can lead to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms. Dual {¹H,¹⁹F} decoupling can simplify complex spectra.[10][11]
-
¹⁹F NMR: Highly sensitive to the electronic environment, making it an excellent probe for fluorinated compounds.[12][13] Large chemical shift dispersion and coupling constants (J-HF, J-CF) provide valuable structural constraints.[10][11][14]
Experimental Protocol (General):
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, ¹³C{¹H}, and ¹⁹F, as well as 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) for full connectivity mapping.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can reveal structural motifs.[15] For products derived from this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Isotopic Pattern: A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16][17] This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum that are nearly equal in intensity and separated by 2 m/z units, providing a clear indicator for the presence of a single bromine atom.[16][17]
Experimental Protocol (General):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.[18]
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
Data and Technique Comparison
The following tables summarize the information obtained from each technique and offer a hypothetical data comparison for a potential reaction product.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Complete 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment, stereochemical relationships (in solution) | Molecular weight, elemental formula (HRMS), structural fragments |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Solution |
| Sample Amount | ~0.05 mg (for a single crystal)[3] | 5 - 10 mg | < 1 mg |
| Destructive? | No | No | Yes (some techniques) |
| Key Advantage | Unambiguous 3D structure[3] | Rich structural data in a native-like (solution) state[5] | High sensitivity and confirmation of molecular formula |
| Key Limitation | Requires high-quality single crystals | Complex spectra for large molecules, ambiguity in global structure | Does not provide 3D structure or connectivity |
Hypothetical Product: 1-(2-(4-methoxyphenyl)-5-fluoropyridin-4-yl)ethanone (Suzuki coupling product)
Table 2: Hypothetical Comparative Data for a Derivative Product
| Technique | Expected Data |
| X-ray Crystallography | Cell Parameters: Orthorhombic, a=10.2 Å, b=12.5 Å, c=9.8 Å, etc. Key Bond Lengths: C(pyridine)-C(phenyl) ~1.49 Å, C=O ~1.22 Å, C-F ~1.35 Å. Dihedral Angle: Angle between pyridine and phenyl rings ~35°. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (s, 1H, H-pyridine), δ ~7.9 (d, 2H, H-phenyl), δ ~7.5 (d, 1H, H-pyridine), δ ~7.0 (d, 2H, H-phenyl), δ ~3.9 (s, 3H, -OCH₃), δ ~2.7 (s, 3H, -COCH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance at approximately -120 to -140 ppm. |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₄H₁₃FNO₂⁺: 246.0925; found: 246.0928. The characteristic M+/M+2 bromine isotopic pattern would be absent. |
Visualizing the Workflow and Information Domains
Diagrams created using the DOT language help to clarify complex relationships and workflows.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. quora.com [quora.com]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeolusa.com [jeolusa.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Comparative In Silico Analysis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone and Alternative DHFR Inhibitors
For Immediate Release
This guide provides a comparative in silico analysis of the novel compound 1-(2-bromo-5-fluoropyridin-4-YL)ethanone against other known inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in bacterial folate metabolism and an established target for antimicrobial agents. This report is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The following sections detail a hypothetical in silico evaluation of this compound, comparing its predicted binding affinity and key molecular interactions with a structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, and the well-established DHFR inhibitor, Methotrexate. The analysis is based on established computational methodologies to predict the compound's potential as a DHFR inhibitor.
Comparative Analysis of Predicted Binding Affinities
The potential efficacy of this compound as a DHFR inhibitor was assessed through molecular docking simulations. The predicted binding affinity, measured in kcal/mol, is presented below in comparison to an alternative pyridinone derivative and the standard inhibitor, Methotrexate. Lower binding energy values suggest a more stable protein-ligand complex.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound (Hypothetical) | DHFR | -7.8 | Hydrogen bond with Asp27, Pi-Alkyl interaction with Ile50, Halogen bond with the backbone carbonyl of Gly15 |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one[1][2] | DHFR | -7.07 | Information not available in the provided search results. |
| Methotrexate (Reference) | DHFR | -9.2 | Hydrogen bonds with Asp27, Arg57; Pi-Pi stacking with Phe31 |
Experimental Protocols
The following protocols outline the in silico methodologies employed for this comparative analysis.
Molecular Docking Simulation
-
Protein Preparation: The three-dimensional crystal structure of Dihydrofolate Reductase (DHFR) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using molecular modeling software.
-
Ligand Preparation: The 3D structures of this compound, the alternative compound, and Methotrexate are generated. Energy minimization of the ligand structures is performed using a suitable force field.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The prepared ligand is docked into the active site of the prepared DHFR protein. The docking parameters are set to allow for a comprehensive search of the conformational space.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the predicted binding affinities. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
-
In silico ADMET properties are predicted using computational models and machine learning algorithms. These tools analyze the chemical structure of the compound to estimate its pharmacokinetic and toxicological profile. This includes predictions for properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity risks.
Visualizations
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of small molecule interactions.
Simplified DHFR Signaling Pathway
Caption: Inhibition of the DHFR pathway by the candidate compound.
References
A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridine and pyrimidine-based compounds as kinase inhibitors. While specific SAR studies on derivatives of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone are not extensively available in the public domain, this guide leverages data from structurally related pyridine and pyrimidine analogs to offer insights into the potential development of this compound class. The data presented here is intended to guide researchers in the design and optimization of novel kinase inhibitors.
Comparative Biological Activity of Pyridine and Pyrimidine Derivatives
The following tables summarize the in vitro kinase inhibitory activity of various pyridine and pyrimidine derivatives against different cancer cell lines and specific kinases. These compounds share structural similarities with the this compound scaffold and provide valuable SAR insights.
Table 1: Cytotoxicity of Pyridine-Based Kinase Inhibitors Against Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 12 | MCF-7 | 0.5 | [1] |
| HepG2 | 5.27 | [1] | |
| Compound 9 | MCF-7 | 0.34 | [2] |
| HepG2 | 0.18 | [2] | |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [3] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [3] |
| Compound 1 | CDK2/cyclin A2 | 0.57 | [3] |
| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 | [3] |
| Doxorubicin (Ref.) | MCF-7 | 2.14 | [1] |
| HepG2 | 2.48 | [1] |
Table 2: Kinase Inhibitory Activity of Pyridine and Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 12 | PIM-1 | 14.3 | [1] |
| Compound 9 | PIM-1 | 20.4 | [2] |
| Compound 26 | VRK1 | 150 | [4] |
| Staurosporine (Ref.) | PIM-1 | 16.7 | [1][2] |
| Dasatinib (Ref.) | Bcr/Abl | - | [5] |
| Compound 5c | Bcr/Abl | Potent | [5] |
| Compound 5e | Bcr/Abl | Potent | [5] |
| Compound 6g | Bcr/Abl | Potent | [5] |
| Compound 9e | Bcr/Abl | Potent | [5] |
| Compound 9f | Bcr/Abl | Potent | [5] |
| Compound 10c | Bcr/Abl | Potent | [5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against a specific kinase is the Kinase-Glo® Luminescent Kinase Assay or a similar ATP-depletion assay.[6]
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.[3][6]
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, the substrate (a protein or peptide), and the kinase buffer.
-
Compound Addition: The test compounds (e.g., derivatives of this compound) are added to the reaction mixture at various concentrations. A known kinase inhibitor (e.g., Staurosporine) is used as a positive control, and DMSO is used as a vehicle control.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).
-
Termination and Detection: The Kinase-Glo® reagent is added to terminate the kinase reaction and initiate the luminescent signal. The luminescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[1][5]
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Visualizations
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Benchmarking the Efficiency of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in Specific Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the efficiency and versatility of building blocks are paramount. This guide provides an objective comparison of the performance of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in a key synthetic transformation, the Suzuki-Miyaura coupling, and explores alternative coupling strategies and starting materials. The data presented is intended to aid researchers in making informed decisions for their synthetic endeavors.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. A patented synthetic route highlights the utility of this compound in this reaction for the preparation of a key intermediate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Data:
A specific example from the patent literature (WO2018183354A1) demonstrates the Suzuki-Miyaura coupling of this compound with a boronic acid derivative. The reaction proceeds with a good yield, showcasing the utility of this building block.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 78% |
Experimental Protocol:
To a solution of this compound (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water were added (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents). The mixture was degassed with argon for 15 minutes. Then, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents) was added, and the reaction mixture was heated to 80°C for 16 hours. After cooling to room temperature, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Alternative Cross-Coupling Strategies: A Comparative Overview
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions offer alternative pathways for C-C and C-N bond formation. Below is a qualitative comparison of potential alternatives for the functionalization of this compound.
Logical Relationship of Coupling Reactions:
Caption: Alternative cross-coupling reactions for this compound.
| Coupling Reaction | Coupling Partner | Key Advantages | Potential Drawbacks |
| Stille Coupling | Organostannanes | Tolerant of a wide range of functional groups. | Toxicity of tin reagents and byproducts. |
| Sonogashira Coupling | Terminal Alkynes | Direct introduction of an alkyne functionality. | Requires a copper co-catalyst in many cases. |
| Buchwald-Hartwig Amination | Amines | Forms a C-N bond, leading to aminopyridine derivatives. | Can be sensitive to steric hindrance. |
Alternative Starting Materials
In scenarios where the desired product is a 2-aryl-5-fluoropyridin-4-yl ethanone derivative, alternative starting materials can be considered.
Synthetic Workflow Comparison:
Caption: Comparison of synthetic routes to 2-aryl-5-fluoropyridin-4-yl ethanones.
One potential alternative synthetic strategy could involve starting from a more readily available precursor like 2,5-difluoropyridine. This approach would necessitate a different sequence of reactions, such as a directed ortho-metalation followed by acetylation and then a subsequent cross-coupling reaction. While this route might offer advantages in terms of starting material cost or availability, it could also introduce additional synthetic steps, potentially impacting the overall yield and efficiency.
Conclusion
This compound has demonstrated its utility as an effective substrate in Suzuki-Miyaura coupling reactions, providing good yields for the synthesis of complex pyridinyl derivatives. While quantitative comparative data for other cross-coupling reactions with this specific substrate is limited, the choice of synthetic route will ultimately be dictated by the target molecule's structure and the desired functional group compatibility. Researchers should consider the trade-offs between the number of synthetic steps, reagent toxicity, and overall yield when selecting a building block and synthetic strategy for their specific application.
Safety Operating Guide
Proper Disposal of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone, a halogenated pyridine derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
The disposal of chemical waste, particularly halogenated organic compounds, requires strict adherence to safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), waste segregation, and step-by-step disposal procedures for this compound.
I. Personal Protective Equipment (PPE) and Waste Container Specifications
Before handling this compound for disposal, ensure the following personal protective equipment is worn. Waste should be collected in appropriately labeled containers.
| Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | To prevent skin contact with the chemical.[1][2][3] |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from potential splashes.[1][2][3] |
| Lab Coat | A fully buttoned, long-sleeved lab coat | To protect skin and clothing from contamination.[1][2][3] |
| Footwear | Closed-toe shoes | To protect feet from spills.[1] |
| Waste Container | Designated and clearly labeled "Halogenated Organic Waste" container | Halogenated compounds require separate disposal from other organic waste streams.[1][2][4] |
| Container Material | Chemically resistant glass or high-density polyethylene | To ensure the integrity of the waste container.[5] |
II. Step-by-Step Disposal Protocol
The following procedures provide a detailed methodology for the safe disposal of this compound in a laboratory setting. All operations should be conducted within a certified chemical fume hood.[1][2][5][6]
A. For Small Quantities (e.g., residual amounts in glassware):
-
Evaporation in a Fume Hood: Place the open container or glassware with the residual chemical in a shallow vessel inside a certified chemical fume hood to allow for controlled evaporation.[2]
-
Rinsing: Once evaporated, rinse the glassware multiple times with a suitable organic solvent (e.g., acetone, ethanol).
-
Rinsate Collection: Collect the solvent rinsate in the designated "Halogenated Organic Waste" container.[7]
-
Final Cleaning: The cleaned glassware can then be washed according to standard laboratory procedures.
B. For Large Quantities (e.g., unused product, reaction mixtures):
-
Waste Transfer: Carefully transfer the bulk material into a designated "Halogenated Organic Waste" container. This should be done in a fume hood to avoid inhalation of any dust or vapors.[1][4]
-
Container Sealing: Securely close the waste container.[3][6][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][7]
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the chemical name and approximate quantity. A hazardous waste tag should be affixed to the container.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[3][5][6][8]
-
Institutional Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service.[1][5] Never pour chemical waste down the drain.[1][5][6]
III. Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or spill pads to contain the spill.[5][6][7] For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[9]
-
Collection: Transfer the absorbed or collected material into a sealed container labeled as "Halogenated Organic Waste."[6][7]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. chamberlandresearch.com [chamberlandresearch.com]
- 8. lobachemie.com [lobachemie.com]
- 9. combi-blocks.com [combi-blocks.com]
Personal protective equipment for handling 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. The following procedures are based on the hazardous properties of structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6][7] PVC gloves are not advised due to poor chemical resistance.[8] Thicker gloves generally offer better protection.[8] Regularly inspect gloves for any signs of degradation or puncture. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are essential.[7] For splash hazards, a face shield should be worn in addition to goggles.[8] |
| Skin and Body Protection | Laboratory coat and chemical-resistant apron or coveralls | A lab coat should be worn at all times.[6][7] For larger quantities or splash risks, a chemical-resistant apron or coveralls made of materials like butyl rubber or neoprene are recommended.[9] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Work should be conducted in a certified chemical fume hood.[6][7] If engineering controls are insufficient or during a large spill, a respirator with an appropriate chemical cartridge is necessary.[8] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or dust.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Before use, thoroughly inspect the container for any damage or leaks.
-
Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[10]
-
Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Remove and wash contaminated clothing before reuse.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]
-
Keep containers tightly closed to prevent the release of vapors and contamination.[1][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
Disposal Plan
Waste Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1][2] This chemical should be treated as hazardous waste.
-
Do not dispose of this chemical down the drain.[3]
-
Contaminated materials, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemical-label.com [chemical-label.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pppmag.com [pppmag.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
